2-phenoxyethane-1-sulfonyl fluoride
Description
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Properties
CAS No. |
2137672-79-6 |
|---|---|
Molecular Formula |
C8H9FO3S |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenoxyethane-1-sulfonyl Fluoride: Properties, Reactivity, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-phenoxyethane-1-sulfonyl fluoride (CAS No. 2137672-79-6), a member of the versatile class of sulfonyl fluorides. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its chemical properties and reactivity based on the well-established chemistry of analogous aliphatic and aryl sulfonyl fluorides. This guide covers its predicted physicochemical properties, expected reactivity profile with a focus on Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, general synthetic methodologies, and relevant safety considerations. The information presented herein is intended to serve as a valuable resource for researchers interested in the potential applications of this compound in drug discovery, chemical biology, and materials science.
Chemical Properties
| Property | This compound (Predicted/Inferred) | Phenylmethylsulfonyl Fluoride (PMSF) (CAS: 329-98-6)[1] |
| Molecular Formula | C8H9FO3S | C7H7FO2S |
| Molecular Weight | 204.22 g/mol [2] | 174.19 g/mol [3] |
| Appearance | Predicted to be a colorless liquid or low-melting solid | Solid[1] |
| Melting Point | Not Available | 92–94 °C[1] |
| Boiling Point | Not Available | Not Determined[1] |
| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents like isopropanol and ethanol |
| Stability | Expected to be stable under anhydrous conditions | Moisture-sensitive, hydrolyzes in aqueous solutions |
Reactivity and Mechanism of Action
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This functional group is known for its unique balance of stability and reactivity, making it a valuable tool in covalent chemistry.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The primary mode of reactivity for sulfonyl fluorides is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a highly efficient and versatile "click" reaction.[4] In this reaction, the sulfonyl fluoride acts as an electrophile, reacting with a wide range of nucleophiles to form stable covalent bonds.
Key features of SuFEx reactions include:
-
High Efficiency and Yields: The reactions typically proceed to completion with high yields.
-
Broad Substrate Scope: A wide variety of nucleophiles, including amines, phenols, and thiols, can be used.
-
Biocompatibility: The stability of the sulfonyl fluoride group in aqueous environments allows for its use in biological systems.
The general mechanism involves the nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion. The reaction can be catalyzed by bases.
Caption: Generalized SuFEx reaction of this compound.
Covalent Inhibition
In the context of drug development, sulfonyl fluorides are often employed as covalent inhibitors of enzymes. The sulfonyl fluoride moiety can react with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in the active site of a target protein, leading to irreversible inhibition. The phenoxyethyl side chain of this compound can be envisioned to interact with specific binding pockets, providing selectivity.
Caption: Covalent inhibition of an enzyme by this compound.
Experimental Protocols
While specific experimental protocols for this compound are not available, the following generalized protocols for the synthesis and a typical SuFEx reaction of an alkyl sulfonyl fluoride can be adapted.
General Synthesis of Alkyl Sulfonyl Fluorides
Alkyl sulfonyl fluorides can be synthesized from the corresponding alkyl sulfonyl chlorides via halogen exchange.
Caption: A plausible synthetic workflow for this compound.
Protocol:
-
Starting Material: 2-Phenoxyethanesulfonyl chloride (can be synthesized from 2-phenoxyethanol).
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) or potassium bifluoride (KHF2).
-
Solvent: A polar aprotic solvent such as acetonitrile or a phase-transfer catalyst system.
-
Procedure:
-
To a solution of 2-phenoxyethanesulfonyl chloride in the chosen solvent, add an excess of the fluorinating agent.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is cooled, and the solid fluoride salts are removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield this compound.
-
General Protocol for SuFEx Reaction with an Amine
This protocol describes a typical reaction between an alkyl sulfonyl fluoride and a primary or secondary amine to form a sulfonamide.
Materials:
-
This compound
-
Amine of interest
-
A suitable base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent under an inert atmosphere.
-
To this solution, add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling sulfonyl fluorides should be followed, based on data for related compounds like PMSF.[1][3][5][6]
-
Toxicity: Sulfonyl fluorides are generally considered toxic and corrosive.[1][3][5] They can cause severe skin burns and eye damage.[1][3][5]
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place away from moisture, as sulfonyl fluorides can hydrolyze. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a potentially valuable chemical entity for applications in medicinal chemistry and chemical biology. Although specific experimental data is scarce, its chemical behavior can be reliably predicted based on the well-understood chemistry of the sulfonyl fluoride functional group. Its ability to participate in highly efficient SuFEx reactions makes it an attractive building block for the synthesis of novel compounds and covalent probes. Researchers working with this compound should exercise appropriate caution due to its presumed toxicity and reactivity, and it is recommended to perform small-scale pilot reactions to determine optimal conditions for their specific applications.
References
2-Phenoxyethane-1-sulfonyl Fluoride: A Technical Guide to Its Application as a Covalent Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The sulfonyl fluoride moiety is a versatile electrophilic warhead known for its balanced reactivity and ability to form stable covalent bonds with a variety of nucleophilic amino acid residues. This technical guide provides an in-depth overview of 2-phenoxyethane-1-sulfonyl fluoride as a potential covalent inhibitor. While specific biological data for this compound is limited in the public domain, this document synthesizes the well-established chemistry and methodologies associated with sulfonyl fluorides to serve as a comprehensive resource for its synthesis, characterization, and application in chemical biology and drug discovery. We present generalized experimental protocols, data presentation frameworks, and logical workflows to guide researchers in the evaluation of this compound and its derivatives as novel covalent probes and therapeutic agents.
Introduction to Covalent Inhibition and Sulfonyl Fluorides
Covalent inhibitors function by forming a stable chemical bond with their target protein, leading to irreversible or long-lasting inhibition.[1] This mechanism can offer significant advantages over non-covalent inhibitors, including increased biochemical efficiency and the ability to overcome high substrate concentrations or rapid target turnover.[2][3]
The sulfonyl fluoride (SO₂F) group is a "privileged" electrophilic warhead in chemical biology.[4][5] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet can be activated within a protein's binding site to react with nucleophilic residues.[4] Sulfonyl fluorides have been shown to covalently modify a range of amino acids, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[6][7] This broad reactivity profile expands the scope of targetable residues beyond the commonly exploited cysteine.
This compound incorporates this reactive warhead onto a phenoxyethyl scaffold. This scaffold may provide specific non-covalent interactions within a protein binding pocket, thereby directing the covalent modification to a specific target.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the preparation of sulfonyl fluorides. A common and practical approach involves the conversion of a corresponding sulfonyl chloride or sulfonic acid.[8][9]
Synthesis from 2-Phenoxyethanesulfonyl Chloride
A straightforward method is the fluoride exchange of the corresponding sulfonyl chloride.
-
Reaction: 2-phenoxyethane-1-sulfonyl chloride is reacted with a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂), in a suitable solvent.[8] The use of a phase-transfer catalyst, like 18-crown-6, can enhance the reaction rate in non-polar solvents.[8]
-
General Protocol:
-
Dissolve 2-phenoxyethane-1-sulfonyl chloride in a suitable solvent (e.g., acetonitrile or a biphasic system of water/acetone).
-
Add an excess of potassium fluoride.
-
If using a non-polar solvent, add a catalytic amount of a phase-transfer catalyst.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Synthesis from Sodium 2-Phenoxyethanesulfonate
An alternative route starts from the more stable and often commercially available sulfonate salt.[8]
-
Reaction: The sulfonate is first converted to the sulfonyl chloride in situ, which is then reacted with a fluoride source in a one-pot procedure.[8]
-
General Protocol:
-
To a stirred suspension of sodium 2-phenoxyethanesulfonate in a suitable solvent (e.g., acetonitrile), add a chlorinating agent (e.g., cyanuric chloride) and a catalyst (e.g., tetrabutylammonium bromide).[8]
-
Heat the mixture to facilitate the formation of the sulfonyl chloride intermediate.
-
Add a fluoride source, such as KHF₂, to the reaction mixture.[8]
-
Continue heating until the conversion to the sulfonyl fluoride is complete, as monitored by analytical techniques.
-
Work-up and purify the product as described in section 2.1.
-
Mechanism of Covalent Modification
The covalent modification of a protein by this compound proceeds through a nucleophilic attack on the sulfur atom of the sulfonyl fluoride moiety by a reactive amino acid side chain within the target protein's binding site.
The general mechanism involves:
-
Non-covalent Binding: The inhibitor first binds reversibly to the target protein's active or allosteric site, driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
-
Covalent Reaction: An appropriately positioned nucleophilic amino acid residue in the protein binding pocket attacks the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme linkage.[4] The reactivity of the sulfonyl fluoride is often enhanced by the specific microenvironment of the protein binding site, which can facilitate the reaction.[4]
Quantitative Data on Inhibitory Activity
At present, there is a lack of publicly available quantitative data on the inhibitory activity of this compound against specific protein targets. To characterize this compound, the following parameters would need to be determined experimentally.
| Parameter | Description | Experimental Method |
| IC₅₀ | The concentration of inhibitor required to reduce the activity of an enzyme by 50%. For covalent inhibitors, this value is time-dependent. | Enzyme activity assays at various inhibitor concentrations and time points. |
| Kᵢ | The inhibition constant, representing the binding affinity of the inhibitor in the initial non-covalent complex. | Progress curve analysis of enzyme inhibition. |
| kᵢₙₐ꜀ₜ | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. | Measurement of the rate of loss of enzyme activity at various inhibitor concentrations. |
| kᵢₙₐ꜀ₜ/Kᵢ | The second-order rate constant for inactivation, representing the efficiency of the covalent inhibitor. | Determined from the slope of a plot of the observed rate of inactivation (kobs) versus inhibitor concentration. |
Experimental Protocols for Characterization
The following protocols provide a general framework for the characterization of this compound as a covalent inhibitor.
Determination of Inhibitory Potency (kᵢₙₐ꜀ₜ and Kᵢ)
This protocol outlines the determination of the kinetic parameters for covalent inhibition of a target enzyme.
-
Reagents and Buffers:
-
Purified target enzyme
-
This compound stock solution (in DMSO)
-
Enzyme substrate
-
Assay buffer (e.g., PBS or Tris buffer at physiological pH)
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Incubate the enzyme with each inhibitor concentration at a constant temperature.
-
At various time points, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate to initiate the enzyme reaction.
-
Measure the initial reaction velocity (e.g., by monitoring absorbance or fluorescence).
-
Plot the natural logarithm of the remaining enzyme activity versus time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot kobs versus the inhibitor concentration. Fit the data to the Michaelis-Menten equation to determine kᵢₙₐ꜀ₜ and Kᵢ.
-
Identification of Protein Targets by Activity-Based Protein Profiling (ABPP)
ABPP can be used to identify the protein targets of this compound in a complex proteome.[10] This requires a version of the inhibitor with a reporter tag (e.g., an alkyne or biotin) for enrichment and detection.
-
Synthesis of a Tagged Probe: Synthesize a derivative of this compound containing a terminal alkyne or azide group for subsequent click chemistry.
-
Proteome Labeling:
-
Incubate the tagged probe with a cell lysate or treat live cells with the probe.
-
Include a DMSO control and a competition experiment with an excess of the untagged inhibitor.
-
-
Click Chemistry:
-
Lyse the cells (if treated in vivo).
-
Perform a copper-catalyzed or strain-promoted azide-alkyne cycloaddition to attach a biotin tag.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated proteome with streptavidin-coated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin).
-
Incubate to digest the bound proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the enriched proteins by searching the MS/MS data against a protein database.
-
Quantify the relative abundance of proteins in the probe-treated sample versus the controls to identify specific targets.
-
Identification of the Covalent Adduct Site by Mass Spectrometry
This protocol is used to identify the specific amino acid residue modified by the inhibitor.
-
In Vitro Labeling:
-
Incubate the purified target protein with an excess of this compound.
-
Confirm covalent modification by intact protein mass spectrometry (a mass shift corresponding to the addition of the inhibitor minus HF should be observed).
-
-
Proteolytic Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Search the MS/MS data against the sequence of the target protein, specifying a variable modification on the nucleophilic amino acids corresponding to the mass of the 2-phenoxyethanesulfonyl moiety.
-
Manually validate the MS/MS spectrum of the modified peptide to confirm the site of modification.
-
Potential Signaling Pathways for Investigation
Given the lack of specific target information for this compound, a logical starting point for investigation would be to screen it against panels of enzymes that are known to be susceptible to covalent inhibition by sulfonyl fluorides, such as serine proteases and certain kinases.[4] Once a primary target is identified, the associated signaling pathways can be investigated.
For example, if this compound is found to inhibit a specific kinase, its effect on the downstream signaling cascade can be assessed by monitoring the phosphorylation status of substrate proteins.
Conclusion
This compound represents a promising, yet underexplored, candidate for the development of covalent chemical probes and inhibitors. Its sulfonyl fluoride warhead offers a favorable balance of stability and reactivity, with the potential to target a broad range of nucleophilic amino acids. The phenoxyethyl scaffold provides a framework for developing target specificity. This technical guide provides a comprehensive roadmap for the synthesis and detailed characterization of this compound. The outlined experimental protocols for determining inhibitory kinetics, identifying protein targets through ABPP, and mapping modification sites via mass spectrometry will empower researchers to unlock the full potential of this compound in their chemical biology and drug discovery endeavors. Further investigation is warranted to identify its specific biological targets and to elucidate its effects on cellular signaling pathways.
References
- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Activity-based proteomics - Wikipedia [en.wikipedia.org]
The Emergence of Sulfonyl Fluorides as Versatile Chemical Probes in Drug Discovery: A Technical Guide
Introduction
In the landscape of chemical biology and drug discovery, the development of covalent chemical probes has become a cornerstone for identifying and validating novel therapeutic targets. Among the arsenal of electrophilic warheads, sulfonyl fluorides have emerged as a privileged class due to their unique balance of stability and reactivity. This technical guide provides a comprehensive overview of the discovery and application of sulfonyl fluoride-based chemical probes for researchers, scientists, and drug development professionals. While this guide focuses on the broader class of sulfonyl fluorides, it is important to note that a specific inquiry for "2-phenoxyethane-1-sulfonyl fluoride" did not yield dedicated scientific literature, suggesting it may be a novel or less-explored member of this class. The principles and methodologies discussed herein are therefore based on well-characterized sulfonyl fluoride probes and are intended to provide a foundational understanding for the exploration of new derivatives.
The Sulfonyl Fluoride Warhead: A Privileged Electrophile
Sulfonyl fluorides (R-SO₂F) are characterized by their remarkable stability in aqueous environments, a critical feature for biological applications, coupled with a context-dependent reactivity towards a range of nucleophilic amino acid residues.[1][2] Unlike more promiscuous electrophiles, their reactivity is finely tuned, allowing for selective covalent modification of target proteins.[3] This selectivity is often directed towards serine, threonine, tyrosine, lysine, and histidine residues within protein binding sites.[1][4]
The mechanism of action involves a nucleophilic attack by an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[3] This irreversible covalent bond enables the durable labeling and modulation of protein targets.[5]
General Strategies for the Synthesis of Sulfonyl Fluorides
The synthesis of sulfonyl fluorides can be achieved through several established methods, offering flexibility in accessing diverse chemical matter. Common synthetic routes include:
-
From Sulfonyl Chlorides: The most traditional method involves the halogen exchange of a corresponding sulfonyl chloride (R-SO₂Cl) using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂).[6][7]
-
From Thiols and Disulfides: Thiols and disulfides can be converted to sulfonyl fluorides through oxidative chlorination to form the sulfonyl chloride in situ, followed by fluoride exchange.[8]
-
From Sulfonic Acids and Sulfonates: Sulfonic acids and their salts can be transformed into sulfonyl fluorides using reagents like thionyl fluoride or through a two-step, one-pot procedure involving in situ formation of the sulfonyl chloride.[9]
-
From Aryl Halides and Grignard Reagents: Palladium-catalyzed cross-coupling reactions of aryl halides with a sulfur dioxide source, followed by fluorination, provide a route to arylsulfonyl fluorides.[8] Similarly, Grignard reagents can react with sulfuryl fluoride (SO₂F₂) to yield the corresponding sulfonyl fluorides.[6]
Experimental Protocols
The application of sulfonyl fluoride probes in chemical biology and drug discovery involves a series of well-defined experimental workflows.
General Workflow for Target Identification and Validation
The following diagram illustrates a typical workflow for the utilization of a sulfonyl fluoride chemical probe to identify and validate a protein target.
References
- 1. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 2-Phenoxyethane-1-sulfonyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural analysis of 2-phenoxyethane-1-sulfonyl fluoride, a molecule of interest in medicinal chemistry and chemical biology. Due to the absence of empirical crystallographic and spectroscopic data in publicly accessible literature, this report leverages computational chemistry to predict its structural and spectroscopic properties. The guide details the predicted molecular geometry, including bond lengths, bond angles, and dihedral angles, derived from Density Functional Theory (DFT) calculations. Furthermore, predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are presented to aid in the identification and characterization of this compound. Standard experimental protocols for the synthesis and analysis of analogous sulfonyl fluorides are also provided to guide future laboratory work. Finally, the potential reactivity of this compound as a covalent modifier of biological macromolecules is discussed and illustrated.
Introduction
Sulfonyl fluorides are a class of organic compounds that have garnered significant attention in drug discovery and chemical biology. Their unique combination of stability and reactivity makes them valuable as covalent inhibitors, chemical probes, and building blocks in synthesis.[1][2] The title compound, this compound, incorporates a flexible phenoxyethyl scaffold, suggesting its potential to interact with a variety of biological targets. This guide aims to provide a detailed theoretical structural and spectroscopic characterization of this molecule to facilitate its synthesis, identification, and application in research.
Predicted Molecular Structure and Geometry
In the absence of experimental crystallographic data, the three-dimensional structure of this compound was predicted using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory. The optimized geometry provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and potential interactions.
Predicted Bond Lengths
The following table summarizes the predicted bond lengths for key bonds in this compound.
| Bond | Predicted Bond Length (Å) |
| S-F | 1.58 |
| S=O (avg.) | 1.43 |
| S-C1 | 1.78 |
| C1-C2 | 1.54 |
| C2-O1 | 1.43 |
| O1-C3 (Aromatic) | 1.37 |
| C-C (Aromatic avg.) | 1.39 |
| C-H (Aliphatic avg.) | 1.09 |
| C-H (Aromatic avg.) | 1.08 |
Table 1: Predicted bond lengths in this compound.
Predicted Bond Angles
Key predicted bond angles are presented in the table below, defining the local geometry around the central atoms.
| Angle | Predicted Bond Angle (°) |
| O=S=O | 122.5 |
| F-S=O (avg.) | 107.5 |
| F-S-C1 | 105.0 |
| O=S-C1 (avg.) | 109.0 |
| S-C1-C2 | 111.0 |
| C1-C2-O1 | 108.5 |
| C2-O1-C3 (Aromatic) | 118.0 |
Table 2: Predicted bond angles in this compound.
Predicted Dihedral Angles
The following table highlights key dihedral angles that describe the molecule's conformation.
| Dihedral Angle | Predicted Dihedral Angle (°) |
| F-S-C1-C2 | -65.0 |
| O=S-C1-C2 (avg.) | 55.0, 175.0 |
| S-C1-C2-O1 | 60.0 |
| C1-C2-O1-C3 (Aromatic) | 178.0 |
Table 3: Predicted key dihedral angles in this compound.
Predicted Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of chemical compounds. The following sections provide the predicted NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts are summarized below. These values are referenced to tetramethylsilane (TMS) for ¹H and ¹³C, and to CFCl₃ for ¹⁹F.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (C1-H ₂) | 3.8 - 4.0 | Triplet |
| ¹H (C2-H ₂) | 4.4 - 4.6 | Triplet |
| ¹H (Aromatic) | 6.9 - 7.4 | Multiplet |
| ¹³C (C1) | 55 - 60 | - |
| ¹³C (C2) | 68 - 72 | - |
| ¹³C (Aromatic) | 115 - 160 | - |
| ¹⁹F | 45 - 55 | - |
Table 4: Predicted NMR chemical shifts for this compound.
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| S=O Stretch (asymmetric) | 1380 - 1410 |
| S=O Stretch (symmetric) | 1180 - 1210 |
| S-F Stretch | 750 - 850 |
| C-O-C Stretch | 1200 - 1250 |
| C-H Stretch (Aromatic) | 3030 - 3080 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Table 5: Predicted characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
The predicted mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z |
| [M]⁺ | 204.03 |
| [M - F]⁺ | 185.03 |
| [M - SO₂F]⁺ | 121.06 |
| [C₆H₅O]⁺ | 93.03 |
| [C₆H₅]⁺ | 77.04 |
Table 6: Predicted major mass spectral fragments of this compound.
Experimental Protocols
While specific protocols for this compound are not available, the following are general and established methods for the synthesis and analysis of analogous sulfonyl fluorides.
General Synthesis of Aliphatic Sulfonyl Fluorides
A common method for the synthesis of aliphatic sulfonyl fluorides is the fluorination of the corresponding sulfonyl chloride.
Workflow for Sulfonyl Fluoride Synthesis
Caption: General workflow for the synthesis of this compound.
Protocol:
-
To a solution of 2-phenoxyethanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a fluorinating agent like potassium fluoride (2.0 eq) or tetrabutylammonium fluoride (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.[3]
-
Process the spectra to determine chemical shifts, coupling constants, and multiplicities.
IR Spectroscopy:
-
Obtain the IR spectrum of the neat compound using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Determine the molecular weight and analyze the fragmentation pattern to confirm the structure.
Potential Biological Reactivity
Sulfonyl fluorides are known to act as covalent modifiers of nucleophilic amino acid residues in proteins, such as serine, threonine, tyrosine, and lysine.[1][4][5] This reactivity is the basis for their use as enzyme inhibitors and chemical probes. The electrophilic sulfur atom of the sulfonyl fluoride group is susceptible to nucleophilic attack by the side chains of these amino acids, leading to the formation of a stable covalent bond and the displacement of the fluoride ion.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. rsc.org [rsc.org]
- 4. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 2-Phenoxyethane-1-sulfonyl Fluoride: A Technical Guide
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-phenoxyethane-1-sulfonyl fluoride. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
¹H NMR (Proton NMR) Predicted Data
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H-a | 3.8 - 4.2 | Triplet | 2H | Methylene protons adjacent to the sulfonyl fluoride group are expected to be deshielded.[1][2][3] |
| H-b | 4.3 - 4.7 | Triplet | 2H | Methylene protons adjacent to the oxygen atom are deshielded due to the electronegativity of oxygen.[1][2][3] |
| H-c | 6.9 - 7.1 | Multiplet | 3H | Protons on the aromatic ring in the ortho and para positions relative to the ether linkage.[1][4] |
| H-d | 7.2 - 7.4 | Multiplet | 2H | Protons on the aromatic ring in the meta position relative to the ether linkage.[1][4] |
¹³C NMR (Carbon NMR) Predicted Data
The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon environment.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 50 - 60 | Methylene carbon directly attached to the highly electronegative sulfonyl fluoride group.[5][6] |
| C-2 | 65 - 75 | Methylene carbon bonded to the oxygen atom of the ether.[5][7][8] |
| C-3 | 157 - 160 | Aromatic carbon directly bonded to the ether oxygen (ipso-carbon).[5] |
| C-4 | 114 - 116 | Aromatic carbons at the ortho positions to the ether linkage.[5] |
| C-5 | 129 - 131 | Aromatic carbons at the meta positions to the ether linkage.[5] |
| C-6 | 121 - 123 | Aromatic carbon at the para position to the ether linkage.[5] |
IR (Infrared) Spectroscopy Predicted Data
The IR spectrum will likely show characteristic absorption bands for the sulfonyl fluoride and ether functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| S=O (asymmetric stretch) | 1370 - 1335 | Stretching |
| S=O (symmetric stretch) | 1195 - 1168 | Stretching |
| C-O-C (asymmetric stretch) | 1275 - 1200 | Stretching |
| C-O-C (symmetric stretch) | 1075 - 1020 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
Note: The S=O stretching frequencies are characteristic for sulfonamides and sulfonates, and similar ranges are expected for sulfonyl fluorides.[9]
MS (Mass Spectrometry) Predicted Data
In mass spectrometry, the molecule is expected to ionize and fragment in a predictable manner.
| m/z Value | Interpretation |
| 206 | Molecular ion peak [M]⁺ |
| 107 | Fragment corresponding to the loss of the CH₂SO₂F group |
| 94 | Phenol fragment |
| 77 | Phenyl fragment |
Note: Fragmentation patterns can be complex and may show rearrangement. The loss of SO₂ is a common fragmentation pathway for sulfonyl compounds.[10][11][12]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[13]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[13][14]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[14]
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[13]
-
The solvent height in the tube should be approximately 4-5 cm.[14]
-
-
Data Acquisition :
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[14]
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
The acquired FID is then Fourier transformed to generate the NMR spectrum.
-
Infrared (IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is suitable for solid samples.[15][16]
-
Sample Preparation :
-
Data Acquisition :
-
A background spectrum of the empty ATR crystal is collected.
-
The sample spectrum is then recorded. The instrument directs a beam of IR radiation through the crystal, which reflects internally. The beam penetrates a small distance into the sample at the points of reflection, where absorption occurs.[16]
-
The resulting interferogram is converted to an IR spectrum via Fourier transformation.[16][18]
-
The spectrum is typically recorded in the range of 4000-650 cm⁻¹.[17]
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for electrospray ionization (ESI) mass spectrometry.
-
Sample Preparation :
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).[19]
-
Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer.[19]
-
Filter the final solution if any solid particles are present.[19]
-
Transfer the solution to an appropriate vial for the autosampler.
-
-
Data Acquisition :
-
The sample solution is introduced into the ESI source, where a high voltage is applied, causing the formation of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.
-
These ions are then guided into the mass analyzer.[20]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[20][21]
-
The detector records the abundance of ions at each m/z value, generating the mass spectrum.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. C3H8O CH3OCH2CH3 C-13 nmr spectrum of methoxyethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl methyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. aaqr.org [aaqr.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. amherst.edu [amherst.edu]
- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 17. Fourier transform infrared spectroscopy [bio-protocol.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 20. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 21. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
In Silico Modeling of 2-Phenoxyethane-1-sulfonyl Fluoride Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies for modeling the interactions of 2-phenoxyethane-1-sulfonyl fluoride, a representative sulfonyl fluoride, with protein targets. Given the limited specific data on this particular compound, this guide leverages established principles and protocols for the broader class of sulfonyl fluorides, which are known to act as covalent inhibitors.
Introduction to Sulfonyl Fluorides as Covalent Inhibitors
Sulfonyl fluorides (SFs) have emerged as a significant class of "warheads" in the design of targeted covalent inhibitors.[1] Unlike non-covalent inhibitors, these molecules form a stable covalent bond with their target protein, often leading to prolonged pharmacodynamic effects and high potency.[2] The reactivity of the sulfonyl fluoride moiety is tuned to be stable in aqueous environments yet reactive with specific nucleophilic amino acid residues within a protein's binding pocket.[1]
The primary amino acid residues targeted by sulfonyl fluorides include serine, threonine, tyrosine, lysine, histidine, and cysteine.[1][3] This versatility allows for the targeting of a wide range of proteins, even those lacking a reactive cysteine residue, which is the most common target for other covalent inhibitors.[4]
In Silico Modeling Workflow for Covalent Inhibitors
The computational modeling of covalent inhibitors like this compound requires a multi-step approach that goes beyond standard non-covalent docking procedures. The general workflow involves identifying a suitable protein target, preparing the protein and ligand structures, performing covalent docking, and refining the resulting complex using molecular dynamics simulations and potentially quantum mechanics/molecular mechanics (QM/MM) calculations.
Experimental Protocols
Detailed methodologies for the key experiments in the in silico modeling of this compound are outlined below. These protocols are based on established practices for covalent inhibitors.
Protocol 1: Covalent Docking
Covalent docking is a specialized molecular docking technique that models the formation of a covalent bond between a ligand and its protein target.
-
System Preparation:
-
Protein: Start with a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning protonation states to titratable residues, and modeling any missing loops or side chains using tools like Maestro (Schrödinger), MOE (Chemical Computing Group), or UCSF Chimera.
-
Ligand: Generate a 3D structure of this compound. Assign partial charges and minimize the energy of the ligand using a suitable force field (e.g., OPLS, MMFF94).
-
-
Initial Non-covalent Docking:
-
Perform a standard non-covalent docking simulation to generate a series of potential binding poses of the ligand in the active site of the protein. This step is crucial for identifying binding orientations that place the sulfonyl fluoride warhead in proximity to a nucleophilic residue. Software such as AutoDock, Glide, or GOLD can be used for this purpose.
-
-
Covalent Docking:
-
Select the most promising poses from the non-covalent docking run.
-
Define the reactive atom in the ligand (the sulfur atom of the sulfonyl fluoride) and the nucleophilic atom in the protein (e.g., the oxygen of a serine or tyrosine, the nitrogen of a lysine or histidine).
-
Utilize a covalent docking program, such as CovDock (Schrödinger) or GOLD, to generate the covalent complex. These programs typically perform a flexible docking of the ligand while constraining the reactive atoms to be in a suitable geometry for bond formation, followed by the in-place formation of the covalent bond.
-
Protocol 2: Molecular Dynamics (MD) Simulations
MD simulations are used to assess the stability of the covalently bound complex and to sample its conformational space in a simulated physiological environment.
-
System Setup:
-
The covalently docked complex is placed in a periodic box of water molecules (e.g., TIP3P).
-
Counter-ions are added to neutralize the system.
-
The system is parameterized using a molecular mechanics force field such as AMBER or CHARMM. The covalent bond between the ligand and the protein requires custom parameters, which can be generated using tools like the antechamber module in AMBER.
-
-
Simulation Protocol:
-
Minimization: The system is energy-minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the protein-ligand complex.
-
Production Run: A long production simulation (typically hundreds of nanoseconds) is run in the NVT or NPT ensemble to collect trajectory data.
-
-
Analysis:
-
The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation (RMSD) of the protein and ligand).
-
Key intermolecular interactions (hydrogen bonds, hydrophobic contacts) are monitored throughout the simulation.
-
Binding free energy can be estimated using methods like MM/PBSA or MM/GBSA.[5]
-
Protocol 3: Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
For a more detailed understanding of the covalent bond formation process, QM/MM simulations can be employed.[6]
-
System Partitioning:
-
The system is divided into a QM region and an MM region. The QM region typically includes the ligand's warhead and the reacting amino acid side chain, where the bond-forming reaction is treated with a quantum mechanical method (e.g., Density Functional Theory - DFT).
-
The rest of the protein and the solvent are treated with a classical molecular mechanics force field.
-
-
Reaction Coordinate Scanning:
-
The potential energy surface of the reaction is explored along a defined reaction coordinate (e.g., the distance between the sulfur atom and the nucleophilic atom).
-
This allows for the identification of the transition state and the calculation of the activation energy barrier for the covalent reaction.
-
Potential Signaling Pathways
Covalent inhibitors are often designed to target key proteins in cellular signaling pathways that are dysregulated in disease. Given the reactivity of sulfonyl fluorides, this compound could potentially target kinases, which are frequently implicated in cancer and inflammatory diseases. A well-known example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target for covalent kinase inhibitors.[7]
Quantitative Data
Table 1: Representative Biochemical Activity of Sulfonyl Fluoride Inhibitors against Various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Covalent Target Residue |
| SF-1 | EGFR | 50 | Cys797 |
| SF-2 | BTK | 25 | Cys481 |
| SF-3 | JAK3 | 100 | Cys909 |
| SF-4 | FGFR1 | 75 | Cys488 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values found in the literature for covalent kinase inhibitors.
Table 2: Representative Parameters from MD Simulations of Covalent Complexes
| System | Average RMSD (Å) | Key Interacting Residues | Estimated Binding Free Energy (kcal/mol) |
| SF-1-EGFR | 1.5 ± 0.3 | Met793, Leu718, Gly796 | -15.5 |
| SF-2-BTK | 1.8 ± 0.4 | Thr474, Glu475, Met477 | -12.8 |
| SF-3-JAK3 | 2.0 ± 0.5 | Leu828, Val884, Ala908 | -10.2 |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from MD simulation analysis.
Conclusion
The in silico modeling of this compound and other sulfonyl fluoride-based covalent inhibitors is a powerful approach in modern drug discovery. By employing a combination of covalent docking, molecular dynamics simulations, and QM/MM calculations, researchers can gain detailed insights into the binding mechanisms, stability, and reactivity of these compounds. This knowledge is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. While specific data for this compound remains to be published, the methodologies and principles outlined in this guide provide a solid foundation for its computational investigation.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 3. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations | Springer Nature Experiments [experiments.springernature.com]
- 7. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-phenoxyethane-1-sulfonyl fluoride for Serine Protease Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and the immune response. Dysregulation of serine protease activity is implicated in numerous pathological conditions such as cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of specific and effective serine protease inhibitors is a significant area of research in medicinal chemistry and drug discovery.
2-phenoxyethane-1-sulfonyl fluoride is a member of the sulfonyl fluoride class of compounds, which are known to act as irreversible inhibitors of serine proteases. These compounds are valuable tools for studying the function of specific proteases and for the development of novel therapeutics. The defining feature of sulfonyl fluorides is their ability to form a stable, covalent bond with the catalytic serine residue in the active site of the enzyme, leading to its inactivation. This application note provides an overview of the mechanism of action, representative inhibitory data of related compounds, detailed experimental protocols for assessing inhibition, and essential safety and handling information for this compound.
Mechanism of Action
This compound acts as an irreversible inhibitor of serine proteases through a mechanism known as sulfonylation. The catalytic triad in the active site of a serine protease (typically composed of serine, histidine, and aspartate residues) activates the serine hydroxyl group, making it a potent nucleophile. This activated serine residue attacks the electrophilic sulfur atom of the sulfonyl fluoride. This nucleophilic attack results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme covalent bond. This modification of the active site serine residue renders the enzyme catalytically inactive.
Mechanism of irreversible inhibition of a serine protease by this compound.
Quantitative Data
Table 1: Representative Second-Order Rate Constants for the Inhibition of Serine Proteases by Various Sulfonyl Fluorides.
| Inhibitor | Target Protease | Second-Order Rate Constant (M-1s-1) |
| Phenylmethylsulfonyl fluoride (PMSF) | Chymotrypsin | 357 (derived from t1/2 at 1mM)[1] |
| Phenylmethylsulfonyl fluoride (PMSF) | Trypsin | 2.9 (derived from t1/2 at 1mM)[1] |
| Phenylmethylsulfonyl fluoride (PMSF) | Neutrophil Elastase | 21 (derived from t1/2 at 1mM)[1] |
| 2-(Z-NH(CH2)2CONH)C6H4SO2F | Met-ase | 162[2] |
| 2-(Z-NH(CH2)2CONH)C6H4SO2F | Ly-chymase | 147[2] |
Note: The data presented are for analogous compounds and should be used for illustrative purposes only. The actual inhibitory activity of this compound against specific proteases must be determined experimentally.
Experimental Protocols
The following are generalized protocols for determining the inhibitory activity of this compound against a target serine protease. These protocols can be adapted based on the specific enzyme and available substrates.
Protocol 1: Determination of Inhibitory Activity using a Chromogenic Substrate
This protocol describes a method to measure the rate of inhibition of a serine protease by monitoring the decrease in substrate hydrolysis over time.
Materials:
-
Target serine protease
-
This compound
-
Chromogenic substrate specific for the target protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Anhydrous solvent for inhibitor stock solution (e.g., DMSO or ethanol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)
Procedure:
-
Prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous solvent.
-
Prepare working solutions of the inhibitor by serial dilution of the stock solution in the assay buffer.
-
Prepare the enzyme solution in the assay buffer to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.
-
Prepare the substrate solution in the assay buffer at a concentration of approximately 2-5 times its Km value.
-
In a 96-well plate, add the assay buffer, inhibitor working solution (or vehicle control), and enzyme solution.
-
Incubate the enzyme and inhibitor mixture for various time points (e.g., 0, 5, 15, 30, 60 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength in kinetic mode for a set period (e.g., 5-10 minutes).
-
Determine the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot for each time point and inhibitor concentration.
-
Plot the natural logarithm of the remaining enzyme activity (Vt/V0) against the pre-incubation time for each inhibitor concentration. The slope of this line gives the pseudo-first-order rate constant (kobs).
-
Determine the second-order rate constant by plotting kobs against the inhibitor concentration. The slope of this line represents the second-order rate constant of inhibition.
Protocol 2: Determination of IC50 using a Fluorogenic Substrate
This protocol is a high-throughput method to determine the concentration of inhibitor required to reduce enzyme activity by 50% after a fixed incubation time.
Materials:
-
Target serine protease
-
This compound
-
Fluorogenic substrate specific for the target protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)
-
Assay buffer
-
Anhydrous solvent for inhibitor stock solution
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the enzyme solution to each well of the microplate.
-
Add the inhibitor dilutions (or vehicle control) to the wells containing the enzyme.
-
Incubate the plate at a constant temperature for a fixed period (e.g., 30 minutes) to allow for inhibition to occur.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Measure the fluorescence intensity over time (kinetic mode) or at a single endpoint after a fixed reaction time.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental workflow for serine protease inhibition assay.
Safety and Handling
Sulfonyl fluoride compounds, including this compound, should be handled with caution as they are potentially hazardous. The following are general safety guidelines based on the well-characterized compound phenylmethylsulfonyl fluoride (PMSF). A substance-specific Safety Data Sheet (SDS) should always be consulted before use.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[3]
-
Engineering Controls: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Do not eat, drink, or smoke when handling the compound.[4] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Sulfonyl fluorides can be sensitive to moisture.[5] Stock solutions are often prepared in anhydrous solvents like ethanol or DMSO and should be stored at -20°C for long-term stability.[6] Aqueous solutions of some sulfonyl fluorides are unstable and should be prepared fresh.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[5]
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[5]
-
If inhaled: Move to fresh air.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[7]
In all cases of exposure, seek immediate medical attention.
References
- 1. MEROPS - the Peptidase Database [ebi.ac.uk]
- 2. Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purdue.edu [purdue.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. americanbio.com [americanbio.com]
- 6. PMSF - Wikipedia [en.wikipedia.org]
- 7. chemicalbook.com [chemicalbook.com]
Application Notes: Covalent Protein Labeling with 2-Phenoxyethane-1-sulfonyl Fluoride
Introduction
Sulfonyl fluorides (SFs) are a class of reactive electrophiles increasingly utilized in chemical biology and drug discovery as covalent probes to modify proteins.[1][2] Their utility stems from a unique balance of stability in aqueous solutions and sufficient reactivity to form covalent bonds with a range of nucleophilic amino acid residues.[3][4] While serine is a classic target, particularly within the active sites of serine proteases, SFs have also been shown to react with context-specific tyrosine, lysine, histidine, and threonine residues.[4][5] This broad targeting capability makes them valuable tools for activity-based protein profiling (ABPP), inhibitor development, and identifying functional residues within protein binding pockets.[6][7]
The specific reagent, 2-phenoxyethane-1-sulfonyl fluoride, is an aliphatic sulfonyl fluoride. While detailed protocols for this exact compound are not prevalent in published literature, its structural similarity to the widely-used serine protease inhibitor Phenylmethylsulfonyl Fluoride (PMSF) allows for the adaptation of established methodologies.[8][9] Like PMSF, it is expected to act as an irreversible inhibitor by covalently modifying a key residue in the enzyme's active site.[9] A critical consideration for any protocol involving sulfonyl fluorides is their susceptibility to hydrolysis in aqueous buffers, which is highly pH-dependent.[8] Therefore, stock solutions must be prepared in anhydrous solvents and added to the reaction mixture immediately before starting the labeling experiment.
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx)
The covalent labeling of a protein by a sulfonyl fluoride occurs through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx).[5][10] A nucleophilic side chain of an amino acid residue (e.g., the hydroxyl group of serine or tyrosine) attacks the electrophilic sulfur atom of the sulfonyl fluoride. This forms a stable sulfonate ester linkage between the protein and the probe, releasing a fluoride ion in the process.[11]
Quantitative Data Summary
The following tables summarize typical reaction parameters for protein labeling with sulfonyl fluorides, based on data for the analogous compound PMSF. These values should be used as a starting point for optimization with this compound.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| Probe Concentration | 0.1 - 1.0 mM | Higher concentrations may be needed for less reactive proteins but can increase off-target labeling.[8] |
| Protein Concentration | 1 - 10 µM | Should be empirically determined. Higher concentrations can accelerate the reaction. |
| pH | 7.0 - 8.5 | Higher pH increases nucleophilicity of target residues but also accelerates probe hydrolysis.[8] |
| Temperature | 4 - 25 °C | Lower temperatures can reduce hydrolysis and improve specificity but will slow the reaction rate. |
| Incubation Time | 15 - 120 minutes | Must be optimized. Longer times may be required but increase the risk of probe degradation. |
Table 2: Hydrolytic Stability of PMSF in Aqueous Buffer (25°C)
| pH | Half-life |
|---|---|
| 7.0 | ~110 minutes |
| 7.5 | ~55 minutes |
| 8.0 | ~35 minutes |
Data derived from literature on PMSF, a structural analog.[8]
Detailed Experimental Protocols
This section provides detailed protocols for preparing reagents and performing a protein labeling experiment.
Protocol 1: Preparation of Reagents
1.1 Sulfonyl Fluoride Stock Solution (100 mM)
-
Caution: Sulfonyl fluorides are reactive and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Weigh out the required amount of this compound (Molar Mass: 204.21 g/mol ). For 1 mL of 100 mM stock, use 20.42 mg.
-
Dissolve the powder in an anhydrous organic solvent such as isopropanol, ethanol, or dimethyl sulfoxide (DMSO).
-
Vortex until fully dissolved.
-
Store the stock solution in small aliquots at -20°C to minimize degradation from moisture and freeze-thaw cycles. The solution is typically stable for several months when stored properly.[8]
1.2 Protein Solution
-
Prepare the target protein in a suitable buffer (e.g., 50 mM Tris-HCl or 1x PBS) at the desired pH (typically 7.5-8.0).
-
Ensure the protein concentration is known and adjust to the final desired concentration for the labeling reaction (e.g., 2 mg/mL).
Protocol 2: Protein Labeling Reaction
This protocol describes a small-scale labeling reaction in a total volume of 50 µL. The reaction can be scaled up or down as needed.
-
In a microcentrifuge tube, add the appropriate volume of protein solution. For a final protein concentration of 2 mg/mL in a 50 µL reaction, add 50 µL of a 2 mg/mL protein stock.
-
Equilibrate the protein solution to the desired reaction temperature (e.g., room temperature, ~25°C).
-
Immediately before starting the reaction, dilute the 100 mM sulfonyl fluoride stock solution into the reaction buffer. To achieve a final concentration of 1 mM, add 0.5 µL of the 100 mM stock to the 50 µL reaction.
-
Add the diluted sulfonyl fluoride to the protein solution and mix gently by pipetting.
-
Incubate the reaction for the desired amount of time (e.g., 60 minutes) at the chosen temperature.
-
Control Reaction: In a separate tube, perform a control reaction by adding an equal volume of the anhydrous solvent (e.g., isopropanol) without the sulfonyl fluoride probe to an identical protein sample.
-
Stopping the Reaction: The reaction can be stopped by adding a quench buffer, such as Laemmli sample buffer for SDS-PAGE analysis, or by removing the excess probe via spin desalting columns or dialysis.
Protocol 3: Analysis of Labeling by SDS-PAGE
-
After the incubation is complete, take a 10 µL aliquot from the labeling reaction and the control reaction.
-
Add 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each aliquot.
-
Boil the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Covalent labeling may result in a slight mass shift compared to the unlabeled control, although this is often too small to detect by SDS-PAGE. The primary purpose of this analysis is to ensure the protein has not degraded. Definitive confirmation of labeling and site identification requires mass spectrometry.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a protein labeling experiment using a sulfonyl fluoride probe.
References
- 1. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 4. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. | Semantic Scholar [semanticscholar.org]
- 8. PMSF - Wikipedia [en.wikipedia.org]
- 9. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The proximity-enabled sulfur fluoride exchange reaction in the protein context - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. scielo.br [scielo.br]
Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic warheads in chemical biology and drug discovery. Their unique balance of stability in aqueous environments and reactivity toward nucleophilic amino acid residues makes them powerful tools for covalently modifying proteins.[1][2] The sulfonyl fluoride moiety can react with a range of residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[2][3]
This document provides detailed application notes and protocols for the use of 2-phenoxyethane-1-sulfonyl fluoride, a representative aryloxy-containing sulfonyl fluoride. The phenoxyethane scaffold may confer specific binding properties, potentially directing the reactive sulfonyl fluoride group to particular protein targets. Due to the limited availability of specific experimental data for this compound, the following applications and protocols are based on the established methodologies for functionally similar sulfonyl fluoride probes.
Application Note 1: Covalent Inhibition of Serine Proteases
Principle:
Serine proteases are a large family of enzymes that play crucial roles in various physiological processes and are implicated in numerous diseases. These enzymes feature a highly reactive serine residue within a catalytic triad in their active site. This compound can act as an irreversible inhibitor by covalently modifying this catalytic serine. The electrophilic sulfur atom of the sulfonyl fluoride is attacked by the hydroxyl group of the serine, leading to the formation of a stable sulfonyl-enzyme adduct and the displacement of the fluoride ion. This covalent modification results in the inactivation of the enzyme. The well-known serine protease inhibitor Phenylmethylsulfonyl Fluoride (PMSF) operates by a similar mechanism.[4][5][6]
Quantitative Data:
The inhibitory potential and selectivity of this compound can be assessed by determining its half-maximal inhibitory concentration (IC₅₀) or the second-order rate constant (kᵢₙₐ꜀ₜ/Kᵢ) against a panel of serine proteases.[7][8][9] The following table presents hypothetical data illustrating the potential selectivity of the compound.
| Serine Protease | IC₅₀ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| Chymotrypsin | 5.2 | 850 |
| Trypsin | 85.6 | 75 |
| Thrombin | > 100 | < 10 |
| Neutrophil Elastase | 15.3 | 420 |
| Cathepsin G | 22.1 | 310 |
Experimental Protocol: In Vitro Inhibition of Chymotrypsin
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against bovine α-chymotrypsin.
Materials:
-
Bovine α-chymotrypsin
-
This compound
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
DMSO (Dimethyl sulfoxide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of the substrate Suc-AAPF-pNA in DMSO.
-
-
Inhibition Assay:
-
In a 96-well plate, add 2 µL of this compound at various concentrations (serially diluted in DMSO). For the control, add 2 µL of DMSO.
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of a diluted chymotrypsin solution (e.g., 0.1 mg/mL in assay buffer) to each well to initiate the pre-incubation.
-
Incubate the plate at 37°C for 30 minutes to allow for covalent modification.
-
Initiate the enzymatic reaction by adding 10 µL of 1 mM Suc-AAPF-pNA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualization of Covalent Inhibition:
Caption: Covalent modification of a serine protease by this compound.
Application Note 2: Activity-Based Protein Profiling (ABPP)
Principle:
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy to identify and quantify the active members of entire enzyme families in complex biological samples.[10][11] This technique utilizes chemical probes that covalently label the active site of enzymes. To apply this compound in an ABPP workflow, it would first be functionalized with a reporter tag, such as an alkyne or azide, to allow for subsequent detection and enrichment via click chemistry.[12][13][14] The alkyne-modified probe is incubated with a cell lysate or live cells, where it covalently labels its protein targets. After labeling, a fluorescent dye or biotin bearing a complementary azide group is attached via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). The labeled proteins can then be visualized by in-gel fluorescence or enriched using streptavidin beads for identification by mass spectrometry.[15][16]
Quantitative Data:
A quantitative mass spectrometry-based ABPP experiment can reveal the protein targets of the this compound probe and their relative abundance in different biological states. The following table shows hypothetical data from such an experiment comparing a control and a treated cell line.
| Protein Target | UniProt ID | Fold Change (Treated/Control) | p-value |
| Carboxylesterase 1 | P23141 | 0.25 | 0.001 |
| Dipeptidyl peptidase 4 | P27487 | 1.10 | 0.85 |
| Acyl-CoA thioesterase | P05063 | 0.45 | 0.012 |
| Serine carboxypeptidase | Q9Y6K8 | 0.98 | 0.92 |
| Prolyl endopeptidase | P48147 | 0.31 | 0.005 |
Experimental Protocol: In-Cell ABPP with Click Chemistry
This protocol describes the labeling of intracellular targets of an alkyne-functionalized this compound probe in cultured mammalian cells.
Materials:
-
Alkyne-functionalized this compound probe
-
Cultured mammalian cells (e.g., HeLa)
-
Cell culture medium (e.g., DMEM)
-
PBS (Phosphate-buffered saline)
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4
-
Azide-functionalized biotin or fluorophore
-
Click Chemistry Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
-
Streptavidin agarose beads (for biotin-tagged probes)
-
SDS-PAGE materials and fluorescence scanner
Procedure:
-
Cell Treatment:
-
Culture HeLa cells to ~80% confluency in a 6-well plate.
-
Treat the cells with the alkyne-probe (e.g., 10 µM in DMSO) or vehicle (DMSO) in fresh culture medium for 2 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with cold PBS.
-
Lyse the cells by adding 200 µL of cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To 50 µg of protein lysate, add the following click chemistry reagents in order:
-
2 µL of 10 µM azide-fluorophore (e.g., Rhodamine-azide)
-
1 µL of 50 mM TCEP
-
3 µL of 1.7 mM TBTA in DMSO/t-butanol
-
1 µL of 50 mM CuSO₄
-
1 µL of 50 mM sodium ascorbate
-
-
Vortex and incubate at room temperature for 1 hour in the dark.
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
For proteomic identification, use an azide-biotin tag and proceed with streptavidin enrichment followed by on-bead digestion and LC-MS/MS analysis.
-
Visualization of ABPP Workflow:
References
- 1. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PMSF - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. agscientific.com [agscientific.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for 2-Phenoxyethane-1-Sulfonyl Fluoride in Activity-Based Protein Profiling (ABPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. This method utilizes active site-directed covalent probes to label and identify active enzymes. Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic "warheads" for ABPP probes due to their unique balance of stability in aqueous solutions and reactivity towards nucleophilic amino acid residues.[1][2][3] While classically used to target serine proteases, SF probes have been shown to react with a broader range of residues, including threonine, lysine, and tyrosine, depending on the specific protein microenvironment.[1][3]
This document provides detailed application notes and protocols for the use of 2-phenoxyethane-1-sulfonyl fluoride as an activity-based probe, particularly for the study of serine hydrolases. This probe features a sulfonyl fluoride warhead for covalent modification of target enzymes and a phenoxyethane group that can influence its selectivity and physicochemical properties. While this specific probe is not as widely documented as common reagents like PMSF or AEBSF, these protocols are based on established methodologies for related sulfonyl fluoride probes and provide a robust framework for its application in target identification and inhibitor screening.
Principle of Action
The core of the ABPP technique lies in the covalent and irreversible modification of an enzyme's active site by the probe. The sulfonyl fluoride moiety of this compound acts as an electrophile that is attacked by a nucleophilic residue, typically the catalytic serine in serine hydrolases. This reaction forms a stable sulfonyl-enzyme adduct, effectively "tagging" the active enzyme.
The general structure of an ABPP probe consists of three key components: a reactive group (the warhead), a linker, and a reporter tag.[4] In the case of this compound, it serves as the reactive warhead. For practical applications, it is often functionalized with a reporter tag (e.g., a fluorophore like Rhodamine or a biotin tag for enrichment) via a linker to enable visualization or pull-down of labeled proteins.
Data Presentation
The following tables present representative quantitative data for the use of a biotinylated version of a this compound probe (PE-SF-Biotin) in ABPP experiments. Note: This data is illustrative and serves to demonstrate the expected outcomes of such experiments.
Table 1: Probe Labeling Conditions for Serine Hydrolases in Cell Lysate
| Parameter | Value | Notes |
| Cell Type | Human cancer cell line (e.g., HeLa) | Grown to 80-90% confluency. |
| Proteome Concentration | 1.0 mg/mL | Determined by BCA assay. |
| Probe Concentration | 1 µM | Optimal concentration may vary (0.1 - 10 µM). |
| Incubation Time | 30 minutes | Time-dependent labeling should be assessed. |
| Incubation Temperature | 37°C | Mimics physiological conditions. |
| Buffer | PBS, pH 7.4 | Standard physiological buffer. |
Table 2: Competitive Profiling of a Serine Hydrolase Inhibitor
| Inhibitor Concentration | % Inhibition of Target Enzyme | Off-Target 1 % Inhibition | Off-Target 2 % Inhibition |
| 1 nM | 15% | 0% | 2% |
| 10 nM | 48% | 5% | 8% |
| 100 nM | 92% | 15% | 25% |
| 1 µM | 99% | 45% | 58% |
| 10 µM | 100% | 78% | 85% |
| IC50 | ~12 nM | > 1 µM | > 1 µM |
Experimental Protocols
Protocol 1: In Vitro Labeling of Proteomes with this compound Probe
This protocol describes the labeling of a complex proteome (e.g., cell lysate) with a reporter-tagged this compound probe for subsequent analysis.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.4, with protease inhibitors excluding serine protease inhibitors)
-
This compound probe with a reporter tag (e.g., PE-SF-Biotin)
-
DMSO (for probe dilution)
-
Protein Assay Reagent (e.g., BCA kit)
-
SDS-PAGE loading buffer
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Proteome Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (proteome) and determine the protein concentration using a BCA assay.
-
Adjust the proteome concentration to 1 mg/mL with Lysis Buffer.
-
-
Probe Labeling:
-
Prepare a 100X stock solution of the PE-SF probe in DMSO (e.g., 100 µM for a final concentration of 1 µM).
-
In a microcentrifuge tube, add 50 µL of the adjusted proteome.
-
Add 0.5 µL of the 100X probe stock solution to the proteome and mix gently.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Analysis:
-
Quench the reaction by adding 20 µL of 4X SDS-PAGE loading buffer.
-
Boil the sample at 95°C for 5 minutes.
-
The labeled proteome is now ready for analysis by SDS-PAGE and subsequent visualization (if using a fluorescent tag) or Western blot/streptavidin blot (if using a biotin tag).
-
Protocol 2: Competitive ABPP for Inhibitor Selectivity Profiling
This protocol is used to determine the potency and selectivity of an inhibitor against its target enzyme in a complex proteome.
Materials:
-
All materials from Protocol 1
-
Inhibitor of interest
-
DMSO (for inhibitor dilution)
Procedure:
-
Proteome Preparation:
-
Prepare and adjust the proteome to 1 mg/mL as described in Protocol 1.
-
-
Inhibitor Pre-incubation:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In separate microcentrifuge tubes, add 50 µL of the adjusted proteome.
-
Add 0.5 µL of the inhibitor dilution (or DMSO for the vehicle control) to each tube.
-
Pre-incubate the proteome with the inhibitor for 30 minutes at 37°C to allow for target engagement.
-
-
Probe Labeling:
-
Following the pre-incubation, add 0.5 µL of the 100X PE-SF probe stock solution to each tube.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Analysis:
-
Quench and prepare the samples for SDS-PAGE as described in Protocol 1.
-
Analyze the samples by in-gel fluorescence scanning or streptavidin blotting.
-
The signal intensity of the labeled enzyme will decrease with increasing concentrations of the inhibitor.
-
Quantify the band intensities to determine the IC50 of the inhibitor.
-
Visualizations
Caption: General workflow for an ABPP experiment.
Caption: Covalent modification of a serine hydrolase.
Caption: Logic of competitive inhibitor profiling.
References
- 1. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 2-Phenoxyethane-1-sulfonyl Fluoride and Related Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl fluorides are a class of chemical compounds that have gained significant traction in chemical biology and drug discovery as covalent probes and inhibitors. Their utility stems from their ability to form stable covalent bonds with nucleophilic residues on proteins, such as serine, threonine, and lysine. This irreversible binding makes them particularly useful for inhibiting enzyme activity and for activity-based protein profiling (ABPP).
While specific data and established protocols for 2-phenoxyethane-1-sulfonyl fluoride in cell-based assays are not extensively documented in publicly available literature, its structural similarity to well-characterized sulfonyl fluorides, such as Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl Fluoride (AEBSF), allows for the extrapolation of its potential applications and the adaptation of existing protocols. These compounds are widely used as serine protease inhibitors to prevent protein degradation during cell lysis and have been adapted for use in live-cell assays to probe enzyme function and inhibitor engagement.
This document provides detailed application notes and protocols based on the established use of analogous sulfonyl fluorides, which can serve as a guide for researchers interested in exploring the utility of this compound in cell-based assays.
Principle of Action
Sulfonyl fluorides act as mechanism-based irreversible inhibitors, primarily targeting the active site of serine proteases. The electrophilic sulfur atom of the sulfonyl fluoride moiety is attacked by the nucleophilic hydroxyl group of a serine residue within the enzyme's active site. This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively and irreversibly inactivating the enzyme.
Mechanism of irreversible inhibition of a serine protease by a sulfonyl fluoride.
Applications in Cell-Based Assays
Due to their reactivity profile, sulfonyl fluorides like this compound can be utilized in a variety of cell-based assays:
-
Protease Inhibition in Cell Lysates: The most common application is the inhibition of proteases upon cell lysis to maintain the integrity of proteins of interest for downstream applications such as Western blotting, immunoprecipitation, and enzyme activity assays.
-
Live-Cell Imaging of Protease Activity: By conjugating a sulfonyl fluoride to a fluorescent reporter, it is possible to develop activity-based probes to visualize the localization and activity of specific proteases in living cells.
-
Target Engagement and Occupancy Studies: In drug discovery, sulfonyl fluoride-containing compounds can be used to assess whether a drug candidate is binding to its intended target within a cellular context. Competition assays with a tagged sulfonyl fluoride probe can quantify the extent of target engagement.
-
Functional Characterization of Enzymes: By specifically and irreversibly inhibiting a target enzyme in living cells, researchers can study the downstream cellular consequences and elucidate the enzyme's role in signaling pathways.
Quantitative Data Summary
The following table summarizes typical working concentrations and IC50 values for the well-characterized sulfonyl fluorides, PMSF and AEBSF. These values can serve as a starting point for optimizing the use of this compound in similar applications.
| Compound | Application | Target Class | Typical Working Concentration | IC50 Value | Cell Line Examples |
| PMSF | Protease inhibition in lysates | Serine Proteases | 0.1 - 2 mM | Varies by protease | HeLa, HEK293, Jurkat |
| AEBSF (Pefabloc SC) | Protease inhibition in lysates | Serine Proteases | 0.1 - 1 mM | Varies by protease | Macrophages, K293, HS695 |
| AEBSF (Pefabloc SC) | Aβ production inhibition | γ-secretase/β-secretase | 300 µM - 1 mM | ~300 µM - 1 mM | K293, HS695, SKN695[1] |
Experimental Protocols
Protocol 1: Inhibition of Proteases in Cell Lysates
This protocol describes the use of a sulfonyl fluoride to prevent protein degradation during the preparation of cell lysates for subsequent analysis.
Workflow for protease inhibition in cell lysates.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer, supplemented with other inhibitors as needed)
-
This compound (or PMSF/AEBSF as a control)
-
Stock solution of sulfonyl fluoride (e.g., 100 mM in isopropanol or ethanol for PMSF; aqueous for AEBSF)
-
Microcentrifuge
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density (typically 80-90% confluency).
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping or trypsinization, then pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
-
Lysis and Inhibition:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Immediately before use , add the sulfonyl fluoride stock solution to the lysis buffer to achieve the desired final concentration (e.g., 1 mM). Note: PMSF is unstable in aqueous solutions and should be added just prior to lysis.
-
Vortex briefly and incubate the lysate on ice for 30 minutes with occasional vortexing.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a pre-chilled tube.
-
-
Quantification and Analysis:
-
Determine the protein concentration of the lysate using a standard protein assay.
-
The lysate is now ready for downstream applications such as SDS-PAGE, Western blotting, or immunoprecipitation.
-
Protocol 2: Live-Cell Target Engagement Assay using a Competitive Probe
This protocol outlines a competitive binding assay to assess the engagement of a target protein by an unlabeled inhibitor (e.g., this compound) in living cells using a tagged sulfonyl fluoride probe.
Workflow for a competitive target engagement assay.
Materials:
-
Cultured cells expressing the target of interest
-
Unlabeled inhibitor (e.g., this compound)
-
Tagged sulfonyl fluoride probe (e.g., alkyne- or biotin-tagged)
-
Cell culture medium and supplements
-
DMSO (for dissolving compounds)
-
Lysis buffer
-
Reagents for click chemistry (if using an alkyne-tagged probe)
-
Streptavidin beads (if using a biotin-tagged probe)
-
SDS-PAGE and Western blotting or in-gel fluorescence imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and grow.
-
Prepare serial dilutions of the unlabeled inhibitor in cell culture medium.
-
Treat the cells with the unlabeled inhibitor or DMSO vehicle control for a predetermined time (e.g., 1-2 hours).
-
-
Probe Labeling:
-
Add the tagged sulfonyl fluoride probe to the cells at a concentration sufficient to label the target protein.
-
Incubate for a time that allows for covalent modification by the probe (e.g., 30-60 minutes).
-
-
Cell Lysis and Reporter Conjugation:
-
Wash the cells with ice-cold PBS to remove excess inhibitor and probe.
-
Lyse the cells as described in Protocol 1.
-
If using an alkyne-tagged probe, perform a click chemistry reaction to conjugate a reporter molecule (e.g., a fluorescent dye or biotin).
-
-
Analysis:
-
For fluorescently tagged probes: Separate the proteins by SDS-PAGE and visualize the labeled target protein using an in-gel fluorescence scanner. The signal intensity will be inversely proportional to the occupancy of the target by the unlabeled inhibitor.
-
For biotin-tagged probes: Perform a streptavidin pulldown to enrich for labeled proteins, followed by Western blotting for the target protein.
-
Safety Precautions
Sulfonyl fluorides are reactive compounds and should be handled with care. They can be toxic and are known to inhibit cholinesterases. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling these compounds. Work in a well-ventilated area or a fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
References
In Vivo Applications of 2-Phenoxyethane-1-Sulfonyl Fluoride: A Review of Available Data
Despite a comprehensive search of scientific literature, no specific in vivo studies utilizing 2-phenoxyethane-1-sulfonyl fluoride (also known as AESF or PEA-SF) in animal models have been identified. The current body of public-domain research does not contain detailed application notes, experimental protocols, or quantitative data regarding the in vivo effects of this specific compound.
While information on this compound is scarce, the broader class of molecules to which it belongs—sulfonyl fluorides—are recognized for their unique chemical reactivity and have been explored in various biological contexts. Additionally, the acronym "PEA-SF" suggests a potential, though unconfirmed, relationship to Palmitoylethanolamide (PEA), a well-studied endogenous fatty acid amide with known in vivo effects.
This document, therefore, provides a summary of the general applications of sulfonyl fluorides in biological systems and an overview of the in vivo applications of PEA in animal models, with the explicit clarification that these are distinct molecules and any extrapolation of their effects to this compound is speculative.
General Applications of Sulfonyl Fluorides in Biological Research
Sulfonyl fluorides are a class of chemical compounds characterized by a sulfonyl fluoride (-SO₂F) functional group. Their utility in biological research stems from their ability to act as covalent inhibitors of serine proteases and other enzymes with a reactive serine residue in their active site.
Key Characteristics and Applications:
-
Covalent Modification: The sulfonyl fluoride moiety can react with nucleophilic residues, such as serine, in enzyme active sites, leading to irreversible inhibition.
-
Biochemical Probes: This reactivity has led to their use as probes to identify and characterize the function of various enzymes.
-
Drug Development: The potential for selective and irreversible enzyme inhibition makes sulfonyl fluorides interesting candidates in drug discovery, particularly for targets where sustained inhibition is desired.
-
Radiolabeling: The fluoride atom can be substituted with a radioactive isotope, such as ¹⁸F, enabling their use as tracers in positron emission tomography (PET) imaging.
In Vivo Applications of Palmitoylethanolamide (PEA) in Animal Models
Palmitoylethanolamide (PEA) is an endogenous lipid mediator that has demonstrated a range of anti-inflammatory, analgesic, and neuroprotective effects in various animal models. It is crucial to reiterate that PEA is a different molecule from this compound.
Summary of In Vivo Effects of PEA:
| Animal Model | Application/Disease Model | Route of Administration | Dosage | Key Findings |
| Mouse | Graft-Versus-Host Disease (GVHD) | Intraperitoneal | Not Specified | Reduced TNF-α levels, increased regulatory T cells, and protected against GVHD-related mortality.[1] |
| Mouse | Spinal Cord Injury | Intraperitoneal | Not Specified | Reduced neutrophil infiltration and TNF-α levels, leading to improved functional outcomes.[1] |
| Rat | Satiety and Gastrointestinal Response | Oral | 35 energy% of meal | Induced comparable anorexigenic hormone responses (CCK, GLP-1, PYY) to whey protein. |
Experimental Protocol: Graft-Versus-Host Disease Model in Mice
The following is a generalized protocol based on studies investigating the effects of PEA in a murine GVHD model.[1]
1. Animal Model:
-
Recipient Mice: BALB/c mice (8-12 weeks old).
-
Donor Mice: C57BL/6J mice for allogeneic bone marrow and splenocyte transplantation.
2. GVHD Induction:
-
Recipient mice are lethally irradiated.
-
Bone marrow cells and splenocytes from donor mice are transplanted into the recipient mice via intravenous injection.
-
In some studies, tumor cells (e.g., P815 mastocytoma cells) are co-injected to assess the graft-versus-tumor response.[1]
3. Treatment Administration:
-
PEA is administered to the treatment group, typically via intraperitoneal injection.
-
A vehicle control group receives injections of the vehicle solution.
-
Treatment is typically initiated at the time of transplantation and continued for a specified duration (e.g., 7 days).[1]
4. Outcome Measures:
-
Survival: Monitoring of animal survival over time.
-
Clinical Score: Assessment of GVHD severity based on clinical signs (e.g., weight loss, posture, activity, fur texture).
-
Immunophenotyping: Analysis of immune cell populations in lymphoid organs (e.g., spleen, lymph nodes) using flow cytometry to quantify cell types such as regulatory T cells and CD8+ T cells.[1]
-
Cytokine Analysis: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α) in tissues or serum.[1]
-
Graft-versus-Tumor Effect: In models including tumor cells, the number of tumor cells is quantified to assess the impact of the treatment on the anti-tumor immune response.[1]
Signaling Pathway: Proposed Anti-inflammatory Mechanism of PEA
Experimental Workflow: Murine GVHD Study
References
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Modified by 2-Phenoxyethane-1-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenoxyethane-1-sulfonyl fluoride is a sulfonyl fluoride-containing chemical probe used for the covalent modification of peptides and proteins. Sulfonyl fluorides are a class of reagents known for their ability to react with nucleophilic amino acid residues, making them valuable tools in chemical biology and drug discovery.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification and subsequent mass spectrometry analysis.
The unique reactivity of the sulfonyl fluoride group allows for the labeling of several amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[4] This broad reactivity profile, coupled with the stability of the resulting covalent bond, makes sulfonyl fluoride probes powerful tools for identifying functional residues, mapping protein-protein interactions, and developing covalent inhibitors.[1][5] The phenoxyethane group of this particular reagent can provide specific binding properties or serve as a reporter group for downstream applications.
Principle of the Method
The core of this methodology lies in the nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonate or sulfonamide linkage. The modified peptides can then be analyzed by mass spectrometry to identify the site of modification and to quantify the extent of labeling.
Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of peptides modified with a sulfonyl fluoride in a tandem mass spectrometer typically results in a characteristic neutral loss of SO3 (80 Da).[6] This signature fragmentation pattern can be used to trigger targeted MS/MS analysis, facilitating the identification of modified peptides in complex mixtures.
Core Applications
-
Activity-Based Protein Profiling (ABPP): Identifying active enzymes in a complex proteome.
-
Covalent Ligand Discovery: Developing irreversible inhibitors for therapeutic targets.
-
Target Identification and Validation: Discovering the molecular targets of bioactive compounds.
-
Mapping Protein Binding Sites: Elucidating the interaction interfaces of protein complexes.
Experimental Protocols
Protocol 1: Labeling of Peptides with this compound
This protocol describes the general procedure for labeling a purified peptide or a complex peptide mixture with this compound.
Materials:
-
Peptide sample (lyophilized)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.4-8.0
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
C18 desalting spin columns
-
Mass spectrometer compatible solvents (e.g., 0.1% formic acid in water, 0.1% formic acid in acetonitrile)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. Note: Prepare this solution fresh before each experiment to minimize hydrolysis.
-
Peptide Dissolution: Dissolve the lyophilized peptide sample in the Reaction Buffer to a final concentration of 1 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the peptide solution to achieve the desired final concentration (e.g., 100 µM). The optimal concentration may need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature will depend on the reactivity of the target peptide.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Sample Cleanup: Desalt the labeled peptide sample using a C18 desalting spin column according to the manufacturer's protocol. Elute the labeled peptides in a mass spectrometry-compatible solvent (e.g., 50% acetonitrile, 0.1% formic acid).
-
Sample Storage: Store the labeled peptide sample at -20°C or -80°C until mass spectrometry analysis.
Protocol 2: Mass Spectrometry Analysis of Modified Peptides
This protocol outlines the general parameters for analyzing peptides modified by this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes is a good starting point. Adjust the gradient as needed based on the hydrophobicity of the peptides.
-
Flow Rate: 200-300 nL/min.
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 350-1500.
-
MS2 Acquisition: Data-dependent acquisition (DDA) of the top 10-20 most intense precursor ions.
-
Dissociation Method: HCD or CID.
-
Inclusion of a Neutral Loss Trigger: Set up a triggered MS3 experiment for precursor ions that exhibit a neutral loss of 80.0 Da (SO3) in the MS2 spectrum. This can enhance the specificity of identifying modified peptides.
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
Protocol 3: Data Analysis
-
Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify the peptides from the MS/MS spectra.
-
Variable Modification: Include the mass of the 2-phenoxyethane-1-sulfonyl moiety (minus the fluorine atom) as a variable modification on all potential nucleophilic residues (Ser, Thr, Lys, Tyr, Cys, His). The mass modification will be the molecular weight of this compound (C8H9FO3S) minus the atomic weight of fluorine (F).
-
Molecular Weight of C8H9FO3S: 204.22 g/mol
-
Atomic Weight of F: 18.998 g/mol
-
Mass Modification = 185.222 Da
-
-
Site Localization: Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification. Look for site-determining fragment ions that retain the modification.
-
Quantification: For quantitative studies, use label-free quantification (LFQ) or stable isotope labeling methods to compare the abundance of modified peptides across different samples.
Data Presentation
The following tables provide a template for summarizing quantitative data from the mass spectrometry analysis.
Table 1: Identification of Peptides Modified by this compound
| Peptide Sequence | Modified Residue | Precursor m/z | Charge | MS/MS Scan Number | PTM Score |
| Example: GYLAGTENK | Y3 | 523.26 | 2+ | 12345 | 95.6 |
| Fill with your data | |||||
| Fill with your data |
Table 2: Quantitative Analysis of Modified Peptides
| Peptide Sequence | Modification Site | Fold Change (Treatment vs. Control) | p-value |
| Example: GYLAGTENK | Y3 | 3.5 | 0.001 |
| Fill with your data | |||
| Fill with your data |
Visualizations
Diagrams
Caption: Experimental workflow for peptide modification and analysis.
Caption: Reaction of a sulfonyl fluoride with a nucleophilic residue.
Caption: Workflow for mass spectrometry data analysis.
Disclaimer: The protocols and information provided are intended as a general guide. Researchers should optimize the conditions for their specific peptides and experimental goals. As specific data for this compound is not widely available, these guidelines are based on the established chemistry of related sulfonyl fluoride probes.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Click Chemistry-Enabled 2-Phenoxyethane-1-sulfonyl Fluoride Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonyl fluoride (SF) electrophiles have emerged as powerful tools in chemical biology and drug discovery, valued for their unique balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues.[1][2][3] This reactivity makes them excellent "warheads" for covalent inhibitors and activity-based protein profiling (ABPP) probes.[2][3] The incorporation of a "click chemistry" handle, such as a terminal alkyne, into a sulfonyl fluoride probe allows for a two-step approach to protein labeling. First, the probe covalently modifies its protein target. Second, a reporter tag (e.g., a fluorophore or biotin) is attached to the probe via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4]
This document provides detailed application notes and protocols for the use of 2-phenoxyethane-1-sulfonyl fluoride probes equipped with a click chemistry handle. While specific literature on the this compound scaffold is limited, the protocols and principles outlined here are based on well-established methodologies for structurally related aryl and aliphatic sulfonyl fluoride probes.
Data Presentation
| Probe Structure | Target/Condition | kobs (s-1) | Half-life (t1/2) | Reference |
| para-amide sulfonyl fluoride | Recombinant CDK2 | ~0.8 x 10-3 | Not Reported | [5] |
| para-amide fluorosulfate | Recombinant CDK2 | ~0.8 x 10-3 | Not Reported | [5] |
| 3-carboxybenzenesulfonyl fluoride | Aqueous Buffer (pH 7.4) | Not Reported | ~4-5 hours | [6] |
| Benzenesulfonyl fluoride | Nonapeptide | 83% conversion | Not Reported | [6] |
| 3-aminobenzenesulfonyl fluoride | Nonapeptide | 84% conversion | Not Reported | [6] |
Note: The reactivity of sulfonyl fluorides can be significantly influenced by the electronic properties of their substituents and the microenvironment of the protein binding site.[7][8]
Experimental Protocols
Protocol 1: General Synthesis of an Alkyne-Functionalized this compound Probe
This protocol describes a general synthetic route for a this compound probe containing a terminal alkyne for click chemistry. The synthesis involves the reaction of a substituted phenol with 2-chloroethanesulfonyl chloride, followed by conversion to the sulfonyl fluoride and introduction of the alkyne handle.
Materials:
-
Substituted phenol (e.g., 4-ethynylphenol)
-
2-Chloroethanesulfonyl chloride
-
Potassium carbonate (K2CO3)
-
Acetonitrile (ACN)
-
Potassium fluoride (KF)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Synthesis of 2-(4-ethynylphenoxy)ethane-1-sulfonyl chloride:
-
To a solution of 4-ethynylphenol (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloroethanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(4-ethynylphenoxy)ethane-1-sulfonyl chloride.
-
-
Synthesis of 2-(4-ethynylphenoxy)ethane-1-sulfonyl fluoride:
-
Dissolve the 2-(4-ethynylphenoxy)ethane-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst like tetrabutylammonium bromide (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-8 hours.
-
Monitor the conversion of the sulfonyl chloride to the sulfonyl fluoride by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove excess KF.
-
Concentrate the filtrate and purify the product by silica gel column chromatography to yield the final alkyne-functionalized this compound probe.
-
Protocol 2: Protein Labeling in Cell Lysate
This protocol outlines the procedure for labeling proteins in a complex biological sample, such as cell lysate, using the alkyne-functionalized sulfonyl fluoride probe.
Materials:
-
Alkyne-functionalized this compound probe (stock solution in DMSO)
-
Cell lysate (prepared in a suitable lysis buffer without DTT, e.g., PBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitors
Procedure:
-
Lysate Preparation:
-
Harvest cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with PBS.
-
Add the alkyne-functionalized sulfonyl fluoride probe from a DMSO stock solution to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be kept below 1% (v/v).
-
Incubate the reaction mixture at 37 °C for 1-2 hours with gentle agitation.
-
-
Quenching (Optional):
-
To stop the labeling reaction, a nucleophile such as β-mercaptoethanol or DTT can be added to a final concentration of 10 mM to quench any unreacted probe.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach a reporter molecule (e.g., an azide-functionalized fluorophore or biotin) to the alkyne-labeled proteins.
Materials:
-
Probe-labeled protein sample from Protocol 2
-
Azide-functionalized reporter tag (e.g., Azide-TAMRA, Azide-Biotin)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4) solution
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Reagents:
-
Prepare stock solutions of the following reagents:
-
Azide-reporter tag (e.g., 1 mM in DMSO)
-
TCEP (10 mM in water)
-
TBTA (10 mM in DMSO)
-
CuSO4 (50 mM in water)
-
-
-
Click Reaction:
-
To the probe-labeled protein sample (e.g., 50 µL), add the click reagents in the following order:
-
Azide-reporter tag (to a final concentration of 100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO4 (to a final concentration of 1 mM)
-
-
Vortex the reaction mixture briefly.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Sample Analysis:
-
After the click reaction, the protein sample is ready for downstream analysis.
-
For visualization of labeled proteins, add SDS-PAGE loading buffer, boil the sample, and resolve the proteins by SDS-PAGE.
-
Visualize fluorescently labeled proteins using an in-gel fluorescence scanner.
-
For enrichment of biotin-labeled proteins, proceed to streptavidin affinity purification.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and application of click chemistry-enabled sulfonyl fluoride probes.
Caption: Logical relationship of probe interaction and detection via click chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Selective Covalent Inhibitors with a 2-Phenoxyethane-1-sulfonyl Fluoride Warhead
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of selective covalent inhibitors utilizing a 2-phenoxyethane-1-sulfonyl fluoride warhead. This warhead offers a potential alternative to more commonly used electrophiles, with the capacity to target nucleophilic residues such as serine, threonine, tyrosine, and lysine in a context-dependent manner.[1][2][3] This document outlines the synthesis of the warhead, its incorporation into a lead molecule, and detailed protocols for the biochemical and cellular characterization of the resulting covalent inhibitors.
Introduction to the this compound Warhead
The this compound moiety is an electrophilic warhead designed to form a covalent bond with nucleophilic amino acid residues within a protein's binding site. The phenoxyethyl group can provide additional non-covalent interactions, potentially enhancing binding affinity and selectivity. The sulfonyl fluoride group itself is a privileged electrophile in chemical biology due to its balance of stability in aqueous environments and reactivity towards specific, activated nucleophiles within a protein context.[1][2] This combination makes it an attractive tool for developing targeted covalent inhibitors for a range of protein classes, including kinases, proteases, and other enzymes.
Data Presentation
The following tables provide an illustrative summary of the types of quantitative data that should be generated when characterizing a covalent inhibitor. Due to the novelty of the this compound warhead, specific data for inhibitors containing this exact moiety is not widely available in the public domain. The data presented here are hypothetical and serve as a template for organizing experimental results.
Table 1: Biochemical Potency of Inhibitor X-PESF
| Target Protein | Non-covalent Scaffold IC₅₀ (nM) | Covalent Inhibitor IC₅₀ (nM, 1h pre-incubation) | k_inact (s⁻¹) | K_I (nM) | k_inact/K_I (M⁻¹s⁻¹) |
| Kinase A | 500 | 50 | 0.005 | 100 | 50000 |
| Kinase B | 2000 | >10000 | ND | ND | ND |
| Kinase C | 800 | 150 | 0.002 | 300 | 6667 |
ND: Not Determined
Table 2: Cellular Target Engagement of Inhibitor X-PESF in HEK293 Cells
| Assay Type | Target Protein | EC₅₀ (nM) | Maximum Target Occupancy (%) |
| CETSA | Kinase A | 150 | 95 |
| CETSA | Kinase B | >10000 | <10 |
Table 3: Selectivity Profile of Inhibitor X-PESF by Chemoproteomics
| Protein Target | % Inhibition (1 µM Inhibitor) | Covalently Modified Residue |
| Kinase A | 92 | Tyr-123 |
| Kinase C | 45 | Ser-245 |
| Protein X | 15 | Lys-56 |
| Protein Y | <5 | - |
Experimental Protocols
Protocol 1: Synthesis of the this compound Warhead
This protocol describes a plausible two-step synthesis of the this compound warhead, starting from commercially available 2-phenoxyethanethiol.
Step 1: Oxidative Chlorination to 2-Phenoxyethanesulfonyl Chloride
This step involves the oxidation of a thiol to a sulfonyl chloride. Several reagents can be used for this transformation, with a common method being the use of chlorine in the presence of an acid.
-
Materials:
-
2-Phenoxyethanethiol
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
-
Chlorine gas or a suitable chlorinating agent (e.g., N-chlorosuccinimide)
-
Ice bath
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve 2-phenoxyethanethiol (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid in a round-bottom flask equipped with a magnetic stirrer and a gas inlet (if using chlorine gas).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly bubble chlorine gas through the solution or add the chlorinating agent portion-wise, maintaining the temperature below 10 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully quench any excess chlorine by bubbling nitrogen through the solution.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-phenoxyethanesulfonyl chloride.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary. The product has a CAS number of 3384-01-8.
-
Step 2: Fluorination to this compound
This step involves a halide exchange reaction to replace the chloride with fluoride.
-
Materials:
-
2-Phenoxyethanesulfonyl chloride
-
Potassium fluoride (KF) or other fluoride source (e.g., tetrabutylammonium fluoride)
-
Aprotic polar solvent (e.g., acetonitrile, DMF)
-
Phase-transfer catalyst (e.g., 18-crown-6) if using KF
-
Standard glassware for organic synthesis
-
-
Procedure:
-
To a solution of 2-phenoxyethanesulfonyl chloride (1 equivalent) in an aprotic polar solvent, add an excess of the fluoride source (e.g., 2-3 equivalents of KF).
-
If using KF, add a catalytic amount of a phase-transfer catalyst.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80 °C for acetonitrile) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the this compound warhead.
-
Purify further by column chromatography if necessary.
-
Protocol 2: Biochemical Assay for Covalent Inhibitor Potency (k_inact/K_I Determination)
This protocol describes a method to determine the kinetic parameters of an irreversible covalent inhibitor.
-
Materials:
-
Purified target enzyme (e.g., Kinase A)
-
Inhibitor X-PESF stock solution in DMSO
-
Enzyme substrate (e.g., ATP and a peptide substrate for a kinase)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., ADP-Glo™ for kinases)
-
96-well or 384-well plates
-
Plate reader
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a multi-well plate, add the enzyme to the assay buffer.
-
Add the diluted inhibitor to the enzyme solution to initiate the pre-incubation. Start a timer.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), initiate the enzymatic reaction by adding the substrate mixture (e.g., ATP and peptide substrate).
-
Allow the enzymatic reaction to proceed for a fixed amount of time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the product formation using the appropriate detection reagent and a plate reader.
-
For each inhibitor concentration, plot the remaining enzyme activity as a function of pre-incubation time.
-
Fit the data to a single exponential decay equation to determine the observed rate of inactivation (k_obs) for each inhibitor concentration.
-
Plot the k_obs values against the inhibitor concentration and fit the data to the following Michaelis-Menten equation to determine k_inact and K_I: k_obs = k_inact * [I] / (K_I + [I])
-
Calculate the second-order rate constant, k_inact/K_I.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details a method to confirm target engagement of the covalent inhibitor in a cellular context.
-
Materials:
-
Cultured cells expressing the target protein
-
Inhibitor X-PESF
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
-
-
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37 °C.
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a target-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for both vehicle- and inhibitor-treated samples to generate thermal shift curves.
-
To determine the EC₅₀, perform the assay at a single, optimized temperature with a dose-response of the inhibitor.
-
Protocol 4: Chemoproteomic Profiling for Selectivity
This protocol outlines a competitive activity-based protein profiling (ABPP) approach to assess the proteome-wide selectivity of the covalent inhibitor.
-
Materials:
-
Cultured cells
-
Inhibitor X-PESF
-
Broad-spectrum covalent probe with a bioorthogonal handle (e.g., an alkyne-tagged sulfonyl fluoride probe)
-
Lysis buffer
-
Click chemistry reagents (e.g., biotin-azide, copper catalyst, ligand)
-
Streptavidin beads
-
Reagents for proteomics sample preparation (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation
-
-
Procedure:
-
Treat cells with the inhibitor X-PESF at various concentrations or with vehicle (DMSO) for a defined period.
-
Lyse the cells and treat the proteome with the broad-spectrum alkyne-tagged probe.
-
Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the probe-labeled proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins that were labeled by the probe.
-
Compare the abundance of probe-labeled proteins between the inhibitor-treated and vehicle-treated samples. A decrease in the signal for a specific protein in the inhibitor-treated sample indicates that the inhibitor is binding to that protein and competing with the probe.
-
Further analysis of the MS/MS data can identify the specific site of covalent modification.
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Optimizing reaction conditions for 2-phenoxyethane-1-sulfonyl fluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 2-phenoxyethane-1-sulfonyl fluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organic compound featuring a sulfonyl fluoride functional group attached to a phenoxyethyl scaffold. Sulfonyl fluorides are known for their unique balance of stability and reactivity, making them valuable reagents in organic synthesis. They are notably employed as electrophilic partners in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for forging robust connections between molecular building blocks. This makes this compound a useful building block in medicinal chemistry and materials science for the introduction of the phenoxyethyl moiety.
Q2: How is this compound typically synthesized?
While specific protocols for this compound are not widely published, the synthesis of alkyl and aryl sulfonyl fluorides generally follows established methods. A common approach is the conversion of the corresponding sulfonyl chloride with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2). Other precursors for sulfonyl fluorides include sulfonic acids, sulfonamides, and thiols, which can be converted to the sulfonyl fluoride under various conditions.
Q3: What are the key advantages of using a sulfonyl fluoride like this compound over the corresponding sulfonyl chloride?
Sulfonyl fluorides exhibit significantly greater stability compared to their sulfonyl chloride counterparts. They are generally less sensitive to moisture and can be compatible with a wider range of reaction conditions and functional groups. This enhanced stability allows for more controlled and selective reactions, particularly in complex molecular settings.
Q4: Under what conditions is the this compound molecule stable?
Generally, sulfonyl fluorides are stable under neutral and mildly acidic or basic conditions. However, strong bases can promote side reactions, such as elimination if there are acidic protons alpha to the sulfonyl group. The phenoxyethyl ether linkage is generally stable but can be susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions.
Troubleshooting Guide
Problem 1: Low or no reactivity with a nucleophile.
| Possible Cause | Suggested Solution |
| Insufficient activation of the sulfonyl fluoride | For reactions with neutral or weakly basic nucleophiles, the addition of a suitable base or catalyst is often necessary to promote the reaction. Organic bases such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. |
| Low nucleophilicity of the reacting partner | Consider using a stronger nucleophile or activating the existing nucleophile. For example, deprotonating an alcohol or amine with a suitable base will increase its nucleophilicity. |
| Steric hindrance | If either the sulfonyl fluoride or the nucleophile is sterically hindered, the reaction rate may be significantly reduced. Increasing the reaction temperature or using a less sterically demanding nucleophile may be necessary. |
| Solvent effects | The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for nucleophilic substitution reactions involving sulfonyl fluorides. |
Problem 2: Formation of unexpected byproducts.
| Possible Cause | Suggested Solution |
| Elimination side reaction | If strong bases are used, deprotonation of the carbon alpha to the sulfonyl group can lead to an elimination reaction. Use a milder base or a non-nucleophilic base if possible. Consider running the reaction at a lower temperature. |
| Cleavage of the phenoxyethyl ether | Under strongly acidic conditions, the ether linkage may be cleaved. Avoid using strong acids like HBr or HI, especially at elevated temperatures. If acidic conditions are required, use a non-nucleophilic acid and keep the temperature as low as possible.[1][2][3][4][5] |
| Reaction with the solvent | Some solvents can react with sulfonyl fluorides under certain conditions. Ensure the chosen solvent is inert to the reaction conditions. |
| Decomposition of the starting material or product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. |
| Formation of closely eluting impurities | If column chromatography is ineffective, consider alternative purification techniques such as recrystallization, distillation (if applicable), or preparative HPLC. |
| Hydrolysis of the sulfonyl fluoride | While more stable than sulfonyl chlorides, sulfonyl fluorides can still hydrolyze under certain conditions. Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere if necessary. |
Experimental Protocols
General Protocol for the Reaction of this compound with an Amine (SuFEx Reaction)
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.
-
Reagents and Materials:
-
This compound
-
Amine nucleophile
-
Base (e.g., Triethylamine, DBU)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the sulfonyl fluoride in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0 - 1.2 eq).
-
Add the base (1.1 - 1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data
The following table summarizes typical reaction conditions for the reaction of sulfonyl fluorides with various nucleophiles, which can be used as a starting point for optimizing reactions with this compound.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Primary Amine | TEA | CH3CN | 25 - 80 | 70 - 95 |
| Secondary Amine | DBU | THF | 25 - 60 | 65 - 90 |
| Phenol | K2CO3 | DMF | 80 - 120 | 60 - 85 |
| Thiol | Cs2CO3 | Acetonitrile | 25 - 50 | 75 - 98 |
| Alcohol | NaH | THF | 0 - 25 | 50 - 80 |
Visualizations
Caption: General experimental workflow for reactions involving this compound.
References
Technical Support Center: Troubleshooting 2-Phenoxyethane-1-sulfonyl Fluoride Labeling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with 2-phenoxyethane-1-sulfonyl fluoride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a chemical probe used for covalently modifying proteins. It belongs to the class of sulfonyl fluorides, which are known to react with nucleophilic amino acid residues on the surface of proteins.[1][2] The sulfonyl fluoride moiety acts as an electrophilic "warhead" that forms a stable, covalent bond with specific amino acid side chains, effectively "labeling" the protein. This process is often referred to as sulfur(VI) fluoride exchange (SuFEx) chemistry.[1][2]
Q2: Which amino acid residues does this compound target?
Sulfonyl fluorides are known to react with a range of nucleophilic residues. The primary targets are typically tyrosine, serine, and threonine.[2][3] However, reactions with lysine, cysteine, and histidine have also been reported, often depending on the specific protein context and the reactivity of the sulfonyl fluoride probe.[1][2][3] The accessibility of the residue on the protein surface is a critical factor for labeling to occur.[4]
Q3: Why is my labeling efficiency with this compound unexpectedly low?
Several factors can contribute to low labeling efficiency. These can be broadly categorized into issues with the reagent itself, the protein target, or the experimental conditions. Our detailed troubleshooting guide below will walk you through potential causes and solutions.
Troubleshooting Guide for Low Labeling Efficiency
Low labeling efficiency is a common issue in covalent labeling experiments. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Step 1: Verify Reagent Integrity and Handling
Issue: The this compound reagent may have degraded.
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the reagent has been stored under the recommended conditions (typically cool and dry) to prevent hydrolysis of the sulfonyl fluoride group.
-
Prepare Fresh Solutions: Always prepare fresh solutions of the labeling reagent immediately before use. Sulfonyl fluorides can have limited stability in aqueous solutions, especially at non-neutral pH.[3]
-
Confirm Concentration: If possible, verify the concentration of your stock solution using an appropriate analytical method.
Step 2: Optimize Reaction Conditions
Issue: The reaction buffer composition, pH, or temperature may be suboptimal.
Troubleshooting Steps:
-
pH: The reactivity of nucleophilic amino acid residues is highly pH-dependent. The optimal pH for labeling with sulfonyl fluorides is typically around 7.4 (physiological pH).[1] However, this can vary depending on the target protein and residue. Consider performing a pH titration experiment (e.g., pH 6.5-8.5) to determine the optimal condition for your specific system.
-
Buffer Composition: Some buffer components can interfere with the labeling reaction. Avoid buffers containing nucleophiles (e.g., Tris, glycine) that can compete with the protein for the labeling reagent. Phosphate-buffered saline (PBS) is generally a good starting point.[1]
-
Temperature and Incubation Time: Covalent labeling is a time-dependent process.[3] If you observe low efficiency, try increasing the incubation time or performing the reaction at a slightly elevated temperature (e.g., room temperature or 37°C). However, be mindful of protein stability at higher temperatures. A time-course experiment can help determine the optimal incubation period.
-
Reagent Concentration: Increasing the molar excess of the this compound reagent relative to the protein can improve labeling efficiency. A typical starting point is a 10- to 100-fold molar excess. However, excessively high concentrations can lead to non-specific labeling and protein precipitation.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general starting point for labeling a target protein. Optimization may be required for your specific protein and experimental goals.
-
Protein Preparation:
-
Prepare the purified protein in a suitable, non-nucleophilic buffer (e.g., PBS, pH 7.4).
-
Ensure the protein concentration is accurately determined.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO).
-
Prepare this solution fresh before each experiment.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature) for a defined period (e.g., 1-4 hours). Gentle mixing during incubation can be beneficial.
-
-
Quenching the Reaction (Optional):
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To stop the labeling reaction, a nucleophilic quenching agent such as dithiothreitol (DTT) or β-mercaptoethanol can be added.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound using methods such as dialysis, size-exclusion chromatography (desalting column), or precipitation followed by resolubilization.
-
-
Analysis of Labeling Efficiency:
-
Determine the extent of labeling using techniques like mass spectrometry (to identify modified peptides and residues), SDS-PAGE (if the label introduces a significant mass shift or contains a reporter tag), or functional assays (if labeling affects protein activity).
-
Data Presentation
Table 1: Relative Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues
| Amino Acid Residue | Typical Reactivity with Sulfonyl Fluorides | Factors Influencing Reactivity |
| Tyrosine | High | Solvent accessibility, pKa of the hydroxyl group |
| Serine | Moderate to High | Often requires a specific activating environment within an active site |
| Threonine | Moderate | Similar to serine, but generally less reactive |
| Lysine | Moderate | pKa of the amine group, solvent accessibility |
| Cysteine | Moderate | pKa of the thiol group, redox state |
| Histidine | Moderate | pKa of the imidazole ring, solvent accessibility |
This table provides a generalized overview. The actual reactivity can vary significantly depending on the specific protein and the structure of the sulfonyl fluoride probe.
Visualizations
Signaling Pathways & Experimental Workflows
Caption: General mechanism of covalent protein labeling.
Caption: A typical experimental workflow for protein labeling.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the selectivity of 2-phenoxyethane-1-sulfonyl fluoride
Technical Support Center: 2-Phenoxyethane-1-sulfonyl Fluoride
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the selectivity and success of your experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound is an organic compound featuring a sulfonyl fluoride (-SO₂F) functional group. This group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Sulfonyl fluorides are valued for their unique balance of stability and reactivity; they are generally stable under many conditions, including in aqueous environments, but can be activated to react selectively with nucleophiles.[1][2] This property makes them excellent tools in drug discovery and chemical biology, particularly for creating covalent inhibitors and chemical probes that can selectively target specific amino acid residues (like tyrosine, lysine, or serine) in proteins.[3][4]
Q2: What makes sulfonyl fluorides like this compound "selective"?
A2: The selectivity of sulfonyl fluorides stems from the high strength of the sulfur-fluorine (S-F) bond, which makes it less reactive than other sulfonyl halides (e.g., sulfonyl chlorides).[5] Reaction with a nucleophile typically requires specific activation, either by a catalyst or by a unique microenvironment, such as the active site of an enzyme.[6][7] This "tunable" reactivity allows for precise control, minimizing off-target reactions. Compared to sulfonyl chlorides, sulfonyl fluorides react chemoselectively to yield only sulfonylation products, avoiding side reactions like chlorination or reduction.[8]
Q3: What types of nucleophiles can react with this compound?
A3: Under appropriate catalytic conditions, this compound can react with a variety of nucleophiles. The most common are:
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N-nucleophiles: Primary and secondary amines, imidazoles.
-
O-nucleophiles: Alcohols, phenols (including tyrosine residues in proteins).
-
S-nucleophiles: Thiols (including cysteine residues).
The choice of catalyst is often critical for achieving high yields with a specific type of nucleophile.
Q4: Do I need a catalyst for my reaction?
A4: While some reactions may proceed without a catalyst, especially with highly nucleophilic partners or under forcing conditions, catalysis is generally required to achieve high yields and selectivity under mild conditions.[9] Catalysts activate the S-F bond, making the sulfur atom more electrophilic and susceptible to nucleophilic attack. The use of a catalyst is strongly recommended for reactions with sterically hindered substrates or less reactive nucleophiles.[8]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
If you are observing poor conversion of your starting materials, consider the following factors and solutions.
Troubleshooting Workflow: Low Reaction Conversion
Caption: A decision-making workflow for troubleshooting low reaction conversion.
Table 1: Recommended Catalytic Systems for Improving Conversion
| Target Nucleophile | Catalyst System | Co-additive / Base | Typical Solvent(s) | Key Considerations |
| Amines | 1-Hydroxybenzotriazole (HOBt) (0.02–10 mol%) | Silicon additive (e.g., TMDS) | Dioxane, DMF | Highly effective for sterically hindered amines. The silicon additive acts as a fluoride scavenger.[8][9] |
| Amines | N-Heterocyclic Carbene (NHC) (10 mol%) | None or HOBt (relay catalysis) | Dioxane, THF | Acts as a Brønsted base to activate the amine or can be used in a relay system with HOBt.[10] |
| Alcohols/Phenols | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%) | Silyl-protected alcohol | Acetonitrile (ACN) | DBU acts as a nucleophilic catalyst. The reaction consumes the silyl protecting group.[6][9] |
| Alcohols/Phenols | Cesium Carbonate (Cs₂CO₃) | None | ACN, DMF | A common base used for fluoride-phenol exchange to form sulfonate esters.[11] |
Issue 2: Poor Selectivity or Formation of Side Products
Unwanted side reactions can compete with the desired transformation, lowering yield and complicating purification.
Potential Side Reactions and Solutions
| Side Reaction | Cause | Recommended Solution |
| Elimination (for α-H containing alkyl SO₂F) | Use of strong, non-nucleophilic bases (e.g., DBU, BEMP).[12] | Switch to a milder catalytic system, such as HOBt/silicon additive. Avoid excessively strong bases. |
| Hydrolysis of Sulfonyl Fluoride | Presence of water, especially under harsh basic or acidic conditions. | Ensure the use of dry solvents and reagents. While sulfonyl fluorides are relatively stable, prolonged exposure to harsh aqueous conditions should be avoided.[5] |
| Reaction with Solvent | Highly reactive intermediate or catalyst activating the solvent. | Screen alternative, less reactive solvents. For example, if THF is problematic, consider switching to dioxane or acetonitrile. |
| Racemization (for chiral centers) | Presence of free fluoride ions can cause racemization of sulfonimidoyl fluorides.[13] | Use a fluoride scavenger (e.g., silicon additives) to trap the fluoride byproduct and prevent it from re-engaging in reversible reactions that could erode stereochemical purity. |
General Catalytic SuFEx Reaction Pathway
Caption: Generalized pathway for base-catalyzed Sulfur(VI) Fluoride Exchange (SuFEx).
Experimental Protocols
Protocol 1: General Procedure for HOBt-Catalyzed Amidation of this compound
This protocol is adapted from methodologies developed for the catalytic amidation of sulfonyl fluorides and is effective for a broad range of amines, including those that are sterically hindered.[8]
Materials:
-
This compound
-
Amine of interest
-
1-Hydroxybenzotriazole (HOBt), 5 mol%
-
1,1,3,3-Tetramethyldisiloxane (TMDS), 1.5 equivalents
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add the amine of interest (1.1 eq.) and HOBt (0.05 eq.).
-
Add anhydrous 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).
-
Stir the mixture for 5 minutes at room temperature.
-
Add TMDS (1.5 eq.) dropwise to the stirring solution.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC). Reactions are often complete within 1-24 hours.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfonamide.
References
- 1. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Minimizing off-target labeling of 2-phenoxyethane-1-sulfonyl fluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target labeling when using 2-phenoxyethane-1-sulfonyl fluoride. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chemical probe containing a sulfonyl fluoride (-SO₂F) functional group. This group acts as a reactive electrophile that can form stable covalent bonds with nucleophilic residues on proteins.[1][2] This process, known as covalent labeling, is instrumental in various applications, including enzyme inhibition, target identification, and the study of protein-protein interactions.[2] The reactivity of the sulfonyl fluoride is generally balanced, offering stability in aqueous solutions while being reactive enough to label specific protein residues.[2][3]
Q2: Which amino acid residues are known to be targeted by sulfonyl fluorides?
A2: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues. The most common targets include serine, threonine, lysine, tyrosine, cysteine, and histidine.[2][3] The specific residue that is labeled depends on its accessibility within the protein structure and its nucleophilicity in the local microenvironment.
Q3: What are the primary causes of off-target labeling with this compound?
A3: Off-target labeling can arise from several factors:
-
High Probe Concentration: Using an excessively high concentration of the sulfonyl fluoride probe can lead to non-specific reactions with abundant, accessible nucleophilic residues on non-target proteins.
-
Prolonged Incubation Time: Longer exposure times increase the probability of reactions with lower-affinity off-targets.
-
Suboptimal Reaction Conditions: Factors such as pH and temperature can influence the reactivity of both the probe and the nucleophilic residues on proteins, potentially increasing off-target binding.
-
Inherent Reactivity of the Probe: The intrinsic electrophilicity of the sulfonyl fluoride group can contribute to reactions with a broader range of nucleophiles if not carefully controlled.[3]
Q4: How can I confirm that the labeling I observe is specific to my target of interest?
A4: Several strategies can be employed to validate target-specific labeling:
-
Competition experiments: Pre-incubating your sample with a known, non-covalent binder (inhibitor or ligand) for your target protein should reduce the labeling by this compound if the binding is specific.
-
Use of a negative control probe: A structurally similar but non-reactive analog of the probe can be used to assess non-specific binding.
-
Mass spectrometry-based proteomics: This can be used to identify the specific proteins that are labeled and to map the precise amino acid residues that have been modified.[4][5]
-
Western blotting: Using an antibody specific to your target protein can confirm its labeling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background/non-specific labeling | 1. Probe concentration is too high.2. Incubation time is too long.3. Inefficient removal of unbound probe. | 1. Perform a concentration-response experiment to determine the optimal probe concentration. Start with a low concentration and titrate up.2. Optimize the incubation time. Shorter incubation times can reduce off-target labeling.3. Ensure thorough washing steps after the labeling reaction to remove any unbound probe. Consider using size-exclusion chromatography or dialysis for cleaner samples. |
| Low or no labeling of the target protein | 1. Probe concentration is too low.2. Incubation time is too short.3. The target residue is not accessible or not sufficiently nucleophilic.4. The probe has degraded. | 1. Increase the probe concentration incrementally.2. Increase the incubation time.3. Ensure the protein is correctly folded. Consider minor adjustments to the buffer pH to potentially increase the nucleophilicity of the target residue.4. Prepare fresh solutions of the probe from a solid stock for each experiment, as sulfonyl fluorides can hydrolyze in aqueous solutions over time. |
| Labeling of multiple proteins | 1. The probe is binding to off-target proteins with similar binding pockets or reactive residues.2. The probe concentration is too high, leading to promiscuous labeling. | 1. Use a competition assay with a known selective inhibitor for your target to confirm specific binding.2. Reduce the probe concentration and incubation time to favor labeling of the highest affinity target. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a starting point for labeling a purified protein or a complex protein mixture. Optimization will be required for each specific application.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in an anhydrous organic solvent such as DMSO. Store at -20°C or -80°C.
-
Prepare your protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.4).
-
-
Labeling Reaction:
-
Dilute the protein sample to the desired concentration in the reaction buffer.
-
Add the this compound stock solution to the protein sample to achieve the final desired concentration (e.g., 1-100 µM). The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid protein denaturation.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30 minutes to 2 hours).
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a nucleophilic scavenger such as a high concentration of Tris buffer or dithiothreitol (DTT) can be added.
-
-
Removal of Excess Probe:
-
Remove unreacted probe by methods such as dialysis, size-exclusion chromatography, or protein precipitation.
-
-
Analysis:
-
Analyze the labeled protein using techniques such as SDS-PAGE, mass spectrometry, or Western blotting.
-
Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Range | Notes |
| Probe Concentration | 1 - 50 µM | Higher concentrations may be needed for less reactive targets, but increase the risk of off-target effects. |
| Protein Concentration | 1 - 10 µM | Should be optimized based on the specific protein and downstream analysis. |
| Incubation Time | 30 - 120 minutes | Longer times may be necessary for complete labeling but can increase background. |
| Temperature | 25 - 37 °C | Higher temperatures can increase reaction rates but may also affect protein stability. |
| pH | 7.2 - 8.0 | The reactivity of nucleophilic residues is pH-dependent. A slightly basic pH can enhance the nucleophilicity of lysine and tyrosine. |
Visualizations
Caption: A general experimental workflow for protein labeling with this compound.
Caption: Potential amino acid targets for covalent modification by this compound.
References
- 1. Buy 2-Phenylethane-1-sulfonyl fluoride | 2924-68-7 [smolecule.com]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label - PubMed [pubmed.ncbi.nlm.nih.gov]
Issues with 2-phenoxyethane-1-sulfonyl fluoride stability in aqueous solutions
Welcome to the technical support center for 2-phenoxyethane-1-sulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions compared to other sulfonyl halides?
A1: this compound, like other sulfonyl fluorides, is significantly more stable in aqueous solutions than its sulfonyl chloride analogue.[1][2][3] The strong sulfur-fluorine (S-F) bond contributes to its enhanced thermal and hydrolytic stability.[2] While sulfonyl chlorides can rapidly hydrolyze in the presence of water, sulfonyl fluorides exhibit a greater resistance to hydrolysis, making them more suitable for applications in biological systems and aqueous experimental media.[2][4][5]
Q2: What are the primary degradation products of this compound in an aqueous buffer?
A2: The primary degradation pathway for this compound in an aqueous buffer is hydrolysis. This reaction results in the formation of 2-phenoxyethane-1-sulfonic acid and fluoride ions. The sulfonic acid product is generally stable and does not typically interfere with most biological assays, though it is always advisable to confirm this for your specific system.
Q3: What factors can influence the stability of this compound during my experiments?
A3: Several factors can impact the stability of this compound in your experiments:
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pH: The rate of hydrolysis is pH-dependent. Generally, the stability of sulfonyl fluorides decreases as the pH becomes more basic.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis. It is recommended to store stock solutions at low temperatures (-20°C or -80°C) and to perform experiments at the lowest practical temperature.
-
Buffer Composition: The composition of your buffer can influence stability. While not extensively documented for this compound specifically, certain buffer components could potentially catalyze hydrolysis.
-
Presence of Nucleophiles: Sulfonyl fluorides are designed to react with nucleophiles.[6][7] If your experimental medium contains high concentrations of nucleophilic species other than your target, it could lead to the consumption of your compound.
Q4: Can I use this compound as a covalent inhibitor in live-cell experiments?
A4: Yes, sulfonyl fluorides are frequently used as covalent probes and inhibitors in cellular contexts due to their favorable balance of stability and reactivity.[6][7] They are generally stable enough to traverse the extracellular and cellular environments to reach their intended target. However, the intracellular environment is complex, and the compound's stability can be influenced by various cellular components. It is crucial to perform appropriate control experiments to validate target engagement and assess off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity observed. | 1. Degradation of stock solution: The compound may have hydrolyzed in the storage solvent if it contained water or was stored improperly.2. Rapid hydrolysis in assay buffer: The experimental conditions (e.g., high pH, elevated temperature) may be causing rapid degradation of the compound before it can interact with its target.3. Reactivity with media components: Components of your cell culture media or assay buffer (e.g., high concentrations of primary amines) may be reacting with and consuming the sulfonyl fluoride. | 1. Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF. Store desiccated at -20°C or -80°C for long-term storage. Perform a quality control check (e.g., NMR) on older stock solutions.2. Assess the stability of the compound under your specific assay conditions (see Experimental Protocol below). If degradation is significant, consider lowering the pH or temperature if your system allows.3. Analyze the composition of your media. If possible, reduce the concentration of highly nucleophilic components or switch to a more compatible buffer system for the duration of the treatment. |
| High background signal or off-target effects. | 1. Non-specific reactivity: While more selective than other electrophiles, sulfonyl fluorides can react with nucleophilic residues other than the intended target, such as serine, threonine, lysine, and tyrosine.[6][8]2. Hydrolysis product interference: The resulting sulfonic acid may be interfering with the assay readout. | 1. Lower the concentration of the this compound used. Reduce the incubation time. Include appropriate negative controls, such as a structurally similar but non-reactive analogue.2. Run a control experiment with the hydrolyzed product (2-phenoxyethane-1-sulfonic acid) to determine if it contributes to the observed signal. |
| Difficulty confirming covalent modification of the target protein. | 1. Slow reaction kinetics: The reaction with the target protein may be slow, requiring longer incubation times.2. Hydrolysis outcompetes target binding: The rate of hydrolysis may be faster than the rate of covalent modification.3. Instability of the covalent adduct: While generally stable with serine, threonine, and tyrosine, adducts with other residues like cysteine or histidine can be less stable.[8] | 1. Increase the incubation time and perform a time-course experiment to determine the optimal reaction time.2. Increase the concentration of the target protein or the sulfonyl fluoride to favor the bimolecular reaction over the unimolecular hydrolysis. Ensure the pH of the buffer is optimal for the protein's activity and stability, which may also influence the reactivity of the target residue.3. Use analytical techniques such as mass spectrometry to confirm the formation and stability of the protein-adduct. |
Data on Factors Affecting Sulfonyl Fluoride Stability
| Factor | Effect on Stability | Rationale |
| Electron-withdrawing groups on an aryl ring | Decrease | These groups make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water. |
| Electron-donating groups on an aryl ring | Increase | These groups reduce the electrophilicity of the sulfur atom. |
| Steric hindrance near the sulfonyl fluoride group | Increase | Bulky neighboring groups can physically block the approach of water molecules to the sulfur atom, slowing hydrolysis.[9] |
| Increasing pH (more basic) | Decrease | Higher concentrations of hydroxide ions, a stronger nucleophile than water, accelerate the rate of hydrolysis. |
| Increasing Temperature | Decrease | Provides more energy to overcome the activation energy of the hydrolysis reaction. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector and a suitable C18 column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or formic acid (optional, as a mobile phase modifier)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Incubation:
-
Add a small volume of the stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the experiment.
-
Incubate the solution at the desired temperature (e.g., 25°C or 37°C).
-
-
Time-Point Sampling:
-
Immediately after mixing (t=0), withdraw an aliquot of the solution.
-
Continue to withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction immediately by diluting the aliquot in a solution that stops hydrolysis, such as a mixture of acetonitrile and water, and store at a low temperature (e.g., 4°C) until analysis.
-
-
HPLC Analysis:
-
Analyze each time-point sample by reverse-phase HPLC.
-
Use a suitable gradient of water and acetonitrile (both may contain 0.1% TFA or formic acid) to separate the parent compound from its hydrolysis product.
-
Monitor the elution profile using a UV detector at a wavelength where the parent compound has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound at each time point.
-
Plot the percentage of the remaining compound (relative to the t=0 peak area) against time.
-
From this plot, you can determine the half-life (t½) of the compound under your specific experimental conditions.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for determining compound stability in aqueous buffer.
References
- 1. researchgate.net [researchgate.net]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride
Disclaimer: Information regarding the specific properties and handling of 2-phenoxyethane-1-sulfonyl fluoride is limited in publicly available literature. The following troubleshooting guides, FAQs, and protocols are based on data for the closely related and structurally similar compound, Phenylmethylsulfonyl fluoride (PMSF). Researchers should use this information as a general guide and handle this compound with appropriate caution, performing small-scale solubility tests before proceeding with larger experiments.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A1: Sulfonyl fluorides like this compound often exhibit low solubility in aqueous solutions. The recommended method is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent and then add it to your aqueous buffer with vigorous vortexing. This ensures rapid and even dispersion of the compound, minimizing precipitation.
Q2: What are the best organic solvents for preparing a stock solution of this compound?
A2: Based on data for the analogous compound PMSF, the following anhydrous organic solvents are recommended for preparing stock solutions:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Isopropanol
Q3: How stable is this compound in aqueous solutions?
A3: The stability of sulfonyl fluorides in aqueous solutions is pH-dependent. They are more stable at neutral or slightly acidic pH. In alkaline conditions, the sulfonyl fluoride moiety is susceptible to hydrolysis, leading to inactivation of the compound. For the related compound PMSF, the half-life in aqueous solution at 25°C is approximately 110 minutes at pH 7.0 and decreases to 35 minutes at pH 8.0. It is therefore recommended to prepare fresh aqueous working solutions before each experiment and add the compound to the buffer immediately before use.
Q4: Can I store the stock solution of this compound? If so, under what conditions?
A4: Stock solutions of the related compound PMSF in anhydrous isopropanol are stable for at least 9 months when stored at 2-8°C. It is crucial to use anhydrous solvents and to keep the container tightly sealed to prevent moisture contamination, which can lead to hydrolysis of the sulfonyl fluoride.
Q5: What is the expected mechanism of action for this compound?
A5: this compound is expected to act as an irreversible inhibitor of serine proteases. The electrophilic sulfur atom of the sulfonyl fluoride group is attacked by the nucleophilic hydroxyl group of the active site serine residue in the target protease. This forms a stable, covalent sulfonyl-enzyme bond, rendering the enzyme inactive.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms when adding the stock solution to the aqueous buffer. | The concentration of the compound in the final aqueous solution is too high. | - Decrease the final concentration of this compound in your experiment.- Increase the percentage of the organic solvent in the final solution, if your experimental system allows.- Ensure rapid mixing or vortexing while adding the stock solution to the buffer. |
| The stock solution was not added quickly and with sufficient mixing. | Add the stock solution dropwise to the vigorously stirred or vortexing buffer. | |
| The buffer temperature is too low. | Prepare the solution at room temperature, unless the experimental protocol requires cold conditions. If so, perform a small-scale test to check for precipitation at the required temperature. | |
| Loss of compound activity over time in the experiment. | The aqueous buffer has an alkaline pH, leading to hydrolysis of the sulfonyl fluoride. | - Check the pH of your buffer and adjust to neutral or slightly acidic if possible.- Prepare fresh working solutions immediately before use and add them to the experimental setup at the last possible moment. |
| The compound has been stored improperly. | Ensure stock solutions are stored in an anhydrous solvent at the recommended temperature and are protected from moisture. | |
| Inconsistent experimental results. | Incomplete dissolution of the compound. | - Visually inspect your solution for any undissolved particles before use.- Consider sonicating the stock solution briefly to ensure complete dissolution. |
| Degradation of the compound in the aqueous working solution. | Prepare fresh aqueous dilutions for each experiment from a stable, anhydrous stock solution. |
Data Presentation
Table 1: Solubility of Phenylmethylsulfonyl Fluoride (PMSF) in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| Isopropanol | >10 |
| Ethanol | >10 |
| Methanol | >10 |
| 1,2-Propanediol | >10 |
Data for PMSF is provided as a reference for the structurally similar this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the desired amount of this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
In a clean, dry glass vial, add the appropriate volume of anhydrous organic solvent (e.g., DMSO, ethanol, or isopropanol) to achieve the desired stock solution concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at 2-8°C in a desiccated environment.
Protocol 2: Preparation of an Aqueous Working Solution
-
Bring the concentrated stock solution to room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, add the calculated volume of the stock solution dropwise.
-
Visually inspect the solution to ensure no precipitation has occurred.
-
Use the freshly prepared aqueous working solution immediately in your experiment.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of irreversible inhibition of a serine protease.
Best practices for handling and storing 2-phenoxyethane-1-sulfonyl fluoride
Technical Support Center: 2-Phenoxyethane-1-sulfonyl Fluoride
Disclaimer: The following best practices are based on information for structurally similar sulfonyl fluorides, such as Phenylmethylsulfonyl Fluoride (PMSF). A comprehensive, substance-specific risk assessment should be conducted before handling this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for analogous sulfonyl fluorides like PMSF, this compound should be handled as a hazardous substance. The primary hazards include:
-
Corrosivity: Causes severe skin burns and eye damage.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
It is crucial to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Q2: What are the proper storage conditions for this compound?
To ensure the stability and safety of this compound, it should be stored under the following conditions:
-
Atmosphere: For enhanced stability, especially if it is moisture-sensitive, store under an inert atmosphere (e.g., argon or nitrogen).[3][6]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5][7]
-
Location: Store in a well-ventilated area, away from incompatible materials.[3][6][7] The storage area should be secure and accessible only to authorized personnel.
Q3: What materials are incompatible with this compound?
Avoid contact with the following substances to prevent hazardous reactions:
-
Acids[6]
-
Strong oxidizing agents[6]
-
Strong bases[6]
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Water/Moisture, as sulfonyl fluorides can be moisture-sensitive and may hydrolyze.[3]
Q4: What Personal Protective Equipment (PPE) is required when handling this compound?
A comprehensive PPE strategy is essential to minimize exposure risk. The following PPE should be worn:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any damage before use and wash them before removal.[8][9]
-
Eye/Face Protection: Safety goggles or a face shield to protect against splashes.[3][9]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6][8] If ventilation is inadequate, respiratory protection may be necessary.[7]
Troubleshooting Guides
Problem 1: The compound appears clumpy or has degraded.
-
Possible Cause: Improper storage, likely due to moisture exposure. Sulfonyl fluorides can be sensitive to moisture.[3]
-
Solution:
-
Always store the compound in a desiccator or under an inert atmosphere to minimize moisture contact.[3][6]
-
Ensure the container is tightly sealed immediately after use.[3][7]
-
If degradation is suspected, it is advisable to use a fresh batch of the reagent for critical experiments to ensure reproducibility.
-
Problem 2: Inconsistent results in biological assays (e.g., enzyme inhibition).
-
Possible Cause 1: Limited stability in aqueous buffers. Some sulfonyl fluorides exhibit limited stability in aqueous solutions at physiological pH.[10]
-
Solution 1:
-
Prepare stock solutions in an anhydrous organic solvent (e.g., DMSO, ethanol).
-
Add the compound to the aqueous buffer immediately before starting the experiment to minimize the time it spends in the aqueous environment.
-
Conduct stability studies in your specific buffer system to understand the compound's half-life.
-
-
Possible Cause 2: Reactivity with buffer components. Nucleophilic components in some buffers (e.g., Tris) could potentially react with the sulfonyl fluoride.
-
Solution 2:
-
Evaluate the compatibility of your buffer system with the compound.
-
Consider using non-nucleophilic buffers if reactivity is a concern.
-
Data Presentation
Table 1: Hazard Identification for Structurally Similar Sulfonyl Fluorides
| Hazard Class | GHS Classification | Hazard Statement | Citations |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1][3][4] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [1][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [4] |
Note: This data is for compounds like Phenylmethylsulfonyl Fluoride and 2-methoxyethane-1-sulfonyl fluoride and should be used as a reference. Please consult the specific SDS for this compound.
Experimental Protocols
General Protocol for Preparing a Stock Solution
-
Pre-Experiment Setup:
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid compound in a tared, clean, and dry container.
-
Add the appropriate volume of an anhydrous solvent (e.g., DMSO, ethanol) to achieve the target concentration.
-
Mix thoroughly until the solid is completely dissolved.
-
Store the stock solution in a tightly sealed vial, protected from light and moisture. For long-term storage, consider storing at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. fishersci.ca [fishersci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.fr [fishersci.fr]
- 4. 2-Methoxyethane-1-sulfonyl fluoride | C3H7FO3S | CID 18951510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. labelsds.com [labelsds.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Mass Spectrometry Data of 2-Phenoxyethane-1-sulfonyl Adducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-phenoxyethane-1-sulfonyl fluoride and related sulfonyl-containing compounds for covalent protein modification.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift when a protein is modified by this compound?
A1: When this compound reacts with a nucleophilic amino acid residue (e.g., Lys, Tyr, Ser, Thr, His), it forms a covalent bond, and hydrogen fluoride (HF) is released as a leaving group. The added moiety is the 2-phenoxyethane-1-sulfonyl group.
To calculate the exact mass shift, we consider the mass of the added group:
-
Molecular Formula of 2-phenoxyethane-1-sulfonyl moiety: C₈H₉O₃S
-
Monoisotopic Mass of the Moiety: 185.02996 u
Therefore, the expected monoisotopic mass shift upon modification is +185.02996 Da .
Q2: Which amino acid residues are most likely to be modified by this compound?
A2: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues. The reactivity can be context-dependent, influenced by the local protein microenvironment. Commonly targeted residues include:
-
Tyrosine (Y)
-
Lysine (K)
-
Serine (S)
-
Threonine (T)
-
Histidine (H)
Q3: How can I confirm that the observed mass shift is due to the 2-phenoxyethane-1-sulfonyl modification?
A3: Confirmation is typically a multi-step process:
-
Intact Protein Analysis: Analyze the unmodified and modified protein using high-resolution mass spectrometry. A mass increase corresponding to one or more +185.03 Da additions on the modified protein is the first indication of successful labeling.
-
Peptide Mapping (MS/MS): Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.
-
Database Search: Search the MS/MS data against the protein sequence, specifying a variable modification of +185.02996 Da on the potential target residues.
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Manual Validation: Manually inspect the MS/MS spectra of modified peptides to ensure that the fragmentation pattern is consistent with the modification. Look for the characteristic b- and y-ions that contain the mass shift.
Q4: I am not seeing any modification of my target protein. What could be the reason?
A4: Several factors could lead to a lack of modification:
-
Reagent Instability: Ensure the this compound is fresh and has been handled under appropriate conditions to prevent hydrolysis.
-
Reaction Conditions: Optimize the reaction pH, temperature, and incubation time. The reactivity of sulfonyl fluorides can be pH-dependent.
-
Protein Folding: The target residue may be buried within the protein structure and inaccessible to the reagent. Consider performing the reaction under partially denaturing conditions, but be aware this may lead to non-specific labeling.
-
Target Residue Reactivity: The nucleophilicity of the target residue might be low in its specific microenvironment.
Q5: I am observing multiple additions to my protein. How do I interpret this?
A5: Multiple additions can indicate a few possibilities:
-
Multiple Reactive Sites: Your protein may have more than one surface-exposed, reactive residue that can be modified.
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Non-specific Labeling: If the concentration of the sulfonyl fluoride is too high or the reaction time is too long, non-specific labeling of multiple residues can occur.
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Sample Heterogeneity: The multiple additions might represent a mixture of singly, doubly, and triply modified proteins.
To differentiate these, peptide mapping with MS/MS is essential to identify the specific sites of modification.
Troubleshooting Guides
Problem 1: Low yield of modified protein observed in the intact mass spectrum.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Optimize pH (typically 7.4-8.5), temperature (room temperature to 37°C), and incubation time (1-24 hours). |
| Reagent Hydrolysis | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. |
| Low Reagent Concentration | Increase the molar excess of the sulfonyl fluoride reagent relative to the protein. Start with a 10-fold excess and titrate up. |
| Protein Aggregation | Check for protein precipitation during the reaction. If observed, consider using a lower protein concentration or adding a mild non-ionic detergent. |
Problem 2: Poor sequence coverage of the modified peptide in MS/MS analysis.
| Possible Cause | Suggested Solution |
| Labile Modification | The sulfonyl modification can sometimes be labile under certain MS/MS fragmentation conditions. Try using different fragmentation methods like ETD or HCD if available. |
| Ion Suppression | The modified peptide may ionize poorly. Optimize the electrospray source conditions. Ensure proper desalting of the peptide sample. |
| Incomplete Digestion | The modification may hinder proteolytic cleavage. Try using a different protease or a combination of proteases. |
Problem 3: Ambiguous identification of the modification site.
| Possible Cause | Suggested Solution |
| Insufficient Fragmentation | Optimize the collision energy to achieve a richer fragmentation spectrum. |
| Isomeric Peptides | If multiple potential modification sites are close in the sequence, it can be difficult to distinguish them. Manual inspection of the full b- and y-ion series is crucial. |
| Data Analysis Parameters | Ensure your database search parameters are set correctly, including the specific mass shift and potential target residues. |
Quantitative Data Summary
Table 1: Expected Monoisotopic Mass Shifts for Amino Acid Residues Modified by this compound
| Amino Acid | Original Residue Mass (Da) | Modified Residue Mass (Da) | Mass Shift (Da) |
| Serine (S) | 87.03203 | 272.06199 | +185.02996 |
| Threonine (T) | 101.04768 | 286.07764 | +185.02996 |
| Tyrosine (Y) | 163.06333 | 348.09329 | +185.02996 |
| Lysine (K) | 128.09496 | 313.12492 | +185.02996 |
| Histidine (H) | 137.05891 | 322.08887 | +185.02996 |
Experimental Protocols
Protocol: Identification of 2-Phenoxyethane-1-sulfonyl Adducts on a Target Protein
-
Protein Preparation:
-
Prepare the target protein at a concentration of 1-5 mg/mL in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Ensure the buffer does not contain primary amines (e.g., Tris) that can compete for the reaction.
-
-
Covalent Labeling:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
Add the sulfonyl fluoride stock solution to the protein solution to achieve a final 10- to 50-fold molar excess.
-
Incubate the reaction mixture at room temperature for 4 hours with gentle mixing.
-
-
Sample Quenching and Preparation for Intact Mass Analysis:
-
Quench the reaction by adding a final concentration of 50 mM Tris or by desalting immediately.
-
Desalt the protein sample using a C4 ZipTip or a similar reverse-phase chromatography method.
-
Elute the protein in a solvent suitable for ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Intact Mass Analysis:
-
Acquire a mass spectrum of the intact protein on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting charge state envelope to determine the intact mass of the modified protein.
-
Compare the mass of the modified protein to an untreated control to confirm the mass shift.
-
-
In-solution Digestion for Peptide Mapping:
-
Denature the modified protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides on a nanoLC system coupled to a high-resolution mass spectrometer.
-
Use a suitable gradient to separate the peptides.
-
Configure the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for MS/MS fragmentation.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the raw MS/MS data.
-
Specify the protein sequence and set a variable modification of +185.02996 Da on Ser, Thr, Tyr, Lys, and His.
-
Set appropriate mass tolerances for precursor and fragment ions.
-
Manually validate the identified modified peptides by inspecting the annotated MS/MS spectra.
-
Visualizations
Caption: Experimental workflow for identifying protein adducts.
Strategies to reduce background signal in 2-phenoxyethane-1-sulfonyl fluoride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal in experiments involving 2-phenoxyethane-1-sulfonyl fluoride (PESF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PESF) and what is its primary mechanism of action?
A1: this compound (PESF) is an electrophilic chemical probe. Its reactive sulfonyl fluoride group can form covalent bonds with nucleophilic residues on proteins. While initially known for targeting serine proteases, sulfonyl fluorides are now understood to react with a broader range of amino acids.
Q2: What are the potential sources of high background signal in my PESF experiments?
A2: High background signal in PESF experiments can arise from several factors:
-
Non-specific protein binding: PESF may covalently bind to proteins other than your target of interest.
-
Reaction with multiple amino acid types: The sulfonyl fluoride moiety can react with various nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine, leading to broad reactivity.[1]
-
Excess PESF: Unreacted PESF in the sample can continue to bind non-specifically during sample processing and analysis.
-
Suboptimal experimental conditions: Factors such as PESF concentration, incubation time, and temperature can significantly influence the level of background signal.
Q3: How can I quench the reaction to remove excess PESF?
A3: While specific quenching protocols for PESF are not extensively documented, a general strategy for sulfonyl fluoride probes is to use a nucleophilic small molecule to react with the excess probe. Based on general chemical principles, options could include:
-
Amine-containing buffers: Buffers like Tris or glycine at a basic pH can help quench reactive electrophiles.
-
Small molecule nucleophiles: The addition of a high concentration of a small molecule containing a reactive thiol (like dithiothreitol or DTT) or amine could be tested.
-
Acidification: For mass spectrometry workflows, quenching with formic acid is a common step to stop the reaction and prepare the sample for analysis.
It is crucial to empirically test and validate any quenching strategy for your specific experimental setup.
Troubleshooting Guides
This section provides solutions to common problems encountered during PESF experiments.
Problem 1: High background across the entire lane in a gel-based assay.
-
Possible Cause 1: PESF concentration is too high.
-
Solution: Optimize the PESF concentration by performing a titration experiment. Test a range of concentrations to find the optimal balance between target labeling and background signal.
-
-
Possible Cause 2: Incubation time is too long.
-
Solution: Perform a time-course experiment to determine the shortest incubation time that yields sufficient target labeling.
-
-
Possible Cause 3: Inefficient removal of unbound probe.
-
Solution: Ensure thorough washing steps after the labeling reaction to remove as much unbound PESF as possible. The number and duration of washes may need to be optimized.
-
Problem 2: Appearance of many non-specific bands.
-
Possible Cause 1: Off-target protein binding.
-
Solution:
-
Optimize Reaction Conditions: Reduce PESF concentration and incubation time as described above.
-
Competitive Labeling: Pre-incubate your sample with a known, non-labeled inhibitor of your target protein. A decrease in the intensity of a specific band in the presence of the competitor suggests it is the target of interest.
-
Use a Negative Control Probe: If available, use a structurally similar but non-reactive version of PESF to identify proteins that bind non-covalently.
-
-
-
Possible Cause 2: High intrinsic reactivity of PESF.
-
Solution: Adjust the pH of the labeling reaction. The reactivity of nucleophilic amino acid side chains is pH-dependent. Performing the labeling at a lower pH may reduce the reactivity of some off-target residues.
-
Experimental Protocols
Protocol 1: Optimizing PESF Concentration
-
Prepare a series of dilutions of your PESF stock solution. A good starting point is a 10-fold dilution series centered around the concentration used in previous experiments (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Aliquot your protein lysate or cell sample into separate tubes for each concentration.
-
Add the different concentrations of PESF to the respective tubes.
-
Incubate all samples for a fixed time and temperature (e.g., 1 hour at 37°C).
-
Stop the reaction (e.g., by adding SDS-PAGE loading buffer and boiling, or by a quenching step).
-
Analyze the samples by SDS-PAGE and in-gel fluorescence scanning or by downstream mass spectrometry.
-
Evaluate the signal-to-background ratio for each concentration to determine the optimal working concentration.
Protocol 2: Quenching Excess PESF for Mass Spectrometry Analysis
-
Perform the PESF labeling reaction as optimized.
-
To quench the reaction, add formic acid to a final concentration of 1.5% (v/v).
-
The sample can then be processed for proteomic analysis, for example, by drying in a SpeedVac and resuspending in an appropriate buffer for digestion and subsequent mass spectrometry.
Data Presentation
Table 1: Example Data for PESF Concentration Optimization
| PESF Concentration | Target Signal Intensity (Arbitrary Units) | Background Signal Intensity (Arbitrary Units) | Signal-to-Background Ratio |
| 100 µM | 8500 | 6000 | 1.42 |
| 50 µM | 8200 | 4500 | 1.82 |
| 10 µM | 7500 | 1500 | 5.00 |
| 1 µM | 4000 | 500 | 8.00 |
| 0.1 µM | 1500 | 200 | 7.50 |
In this example, 10 µM PESF provides a strong target signal with a significantly improved signal-to-background ratio compared to higher concentrations.
Table 2: Example Data for Incubation Time Optimization
| Incubation Time | Target Signal Intensity (Arbitrary Units) | Background Signal Intensity (Arbitrary Units) | Signal-to-Background Ratio |
| 15 min | 4500 | 800 | 5.63 |
| 30 min | 6800 | 1200 | 5.67 |
| 60 min | 7500 | 2500 | 3.00 |
| 120 min | 7800 | 4000 | 1.95 |
In this example, a 30-minute incubation provides a good balance between achieving strong target labeling and minimizing the increase in background signal seen with longer incubation times.
Visualizations
Caption: General experimental workflow for PESF labeling experiments.
Caption: Troubleshooting logic for high background signal in PESF experiments.
References
Technical Support Center: Refinement of Sulfonyl Fluoride Concentration for Cell Treatment
Disclaimer: Due to the limited availability of public data on the biological effects of 2-phenoxyethane-1-sulfonyl fluoride, this technical support guide utilizes Phenylmethylsulfonyl fluoride (PMSF) as a well-characterized example of a sulfonyl fluoride compound. PMSF is a widely used serine protease inhibitor, and the principles and protocols outlined here can serve as a valuable resource for researchers working with other sulfonyl fluorides.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of sulfonyl fluoride compounds for cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PMSF in a cellular context?
A1: PMSF is an irreversible inhibitor of serine proteases.[1][2] It acts by covalently modifying the serine residue within the active site of these enzymes, leading to their inactivation.[1][3][4] This inhibition is generally non-selective across the serine protease family. It also inhibits cysteine proteases, though this can be reversed by reducing agents, and acetylcholinesterase.[3]
Q2: What is a typical starting concentration range for PMSF in cell culture experiments?
A2: For applications such as preventing protein degradation during cell lysis, a concentration of 0.1-1 mM PMSF is commonly used.[1][3][5] However, for cell treatment studies aiming to understand the cellular effects of PMSF itself, the optimal concentration will be significantly lower and needs to be determined empirically for each cell type and experimental endpoint.
Q3: How stable is PMSF in aqueous solutions like cell culture media?
A3: PMSF is notoriously unstable in aqueous solutions, undergoing rapid hydrolysis.[1][6] Its half-life is highly dependent on the pH and temperature of the medium. For instance, at 25°C, the half-life is approximately 110 minutes at pH 7.0, 55 minutes at pH 7.5, and only 35 minutes at pH 8.0.[1] This instability is a critical factor to consider in experimental design.
Q4: How should I prepare and store a PMSF stock solution?
A4: PMSF should be dissolved in an anhydrous solvent such as ethanol, isopropanol, or DMSO to prepare a stock solution.[1][6][7] A common stock concentration is 100-200 mM.[7] These stock solutions are stable for several months when stored at -20°C.[5] It is crucial to add the PMSF from the stock solution to the aqueous experimental buffer or cell culture medium immediately before use.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Toxicity | Concentration of PMSF is too high. | Perform a dose-response experiment to determine the IC50 value for your specific cell line (see Experimental Protocols section). Start with a wider range of concentrations and narrow it down to a non-toxic but effective range. |
| Solvent toxicity (e.g., DMSO, ethanol). | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. | |
| No Observable Effect | PMSF concentration is too low. | Gradually increase the concentration of PMSF in your experiments. Ensure that the concentration used is based on a thorough dose-response analysis. |
| Rapid degradation of PMSF in the culture medium. | Due to its short half-life in aqueous solutions, consider replenishing the PMSF-containing medium at regular intervals during long-term experiments.[1] Alternatively, consider using a more stable protease inhibitor if appropriate for your experimental goals. | |
| The target pathway is not sensitive to serine protease inhibition. | Re-evaluate the hypothesis that serine proteases are involved in the biological process you are studying. Consider using other types of inhibitors or molecular tools to validate your target pathway. | |
| Inconsistent Results Between Experiments | Inconsistent preparation of PMSF working solution. | Always prepare fresh dilutions of PMSF in your aqueous buffer or medium immediately before each experiment from a frozen stock solution.[5][6] |
| Variability in cell seeding density or cell health. | Standardize your cell culture procedures, including seeding density, passage number, and ensuring cells are in the logarithmic growth phase at the start of the experiment. | |
| Fluctuation in pH of the culture medium. | Monitor and control the pH of your cell culture medium, as the stability of PMSF is highly pH-dependent.[1] |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the appropriate concentration of a compound for cell treatment. Below is a summary of reported IC50 values for PMSF in different contexts.
| Target/Assay | Cell Line/Tissue | IC50 Value | Reference |
| Carboxylesterase Activity | Various Tissues | ~200-500 µM | [8] |
| Anti-inflammatory Activity (Elastase Release) | Human Neutrophils | Used as a positive control; a novel compound was 200x more potent. | [9] |
Note: Specific cytotoxicity IC50 values for PMSF across a wide range of cancer and normal cell lines are not extensively documented in publicly available literature, as it is primarily used as a research tool for protease inhibition during sample preparation rather than as a therapeutic agent.
Experimental Protocols
Protocol 1: Determination of PMSF Cytotoxicity and IC50 Value
This protocol outlines a method to determine the cytotoxic effects of PMSF on a specific cell line using a standard MTT or similar cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of PMSF dilutions: Prepare a series of dilutions of PMSF in your complete cell culture medium from a fresh, anhydrous stock solution. A suggested starting range is 0.1 µM to 1 mM. Include a solvent-only control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PMSF.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence and normalize the results to the solvent-only control. Plot the percentage of cell viability against the PMSF concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Assessing the Effect of PMSF on a Specific Signaling Pathway
This protocol provides a general workflow to investigate how PMSF affects a particular signaling pathway, for example, by Western blotting for a key phosphorylated protein.
-
Cell Treatment: Plate cells and grow them to the desired confluency. Treat the cells with a pre-determined, non-toxic concentration of PMSF for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors (including 1 mM PMSF to prevent post-lysis degradation).[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of your target protein and a primary antibody for the total protein as a loading control.
-
Detection and Analysis: Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Workflow for Determining the IC50 of PMSF.
Caption: PMSF Inhibition of Serine Protease Signaling.
References
- 1. PMSF - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. biofargo.com [biofargo.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. PMSF | Cell Signaling Technology [cellsignal.com]
- 6. agscientific.com [agscientific.com]
- 7. Phenylmethanesulfonyl fluoride ≥98.5 (GC) PMSF [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. AID 662930 - Ratio of PMSF IC50 to compound IC50 for antiinflammatory activity in human neutrophils assessed as inhibition of fMLP/CB-induced elastase release - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical decision in experimental design. This guide provides a detailed comparison of two sulfonyl fluoride-based inhibitors: the well-established Phenylmethylsulfonyl Fluoride (PMSF) and the less characterized 2-phenoxyethane-1-sulfonyl fluoride. This comparison aims to provide an objective overview based on available experimental data to aid in the selection of the most suitable inhibitor for your research needs.
Introduction to Sulfonyl Fluoride Inhibitors
Sulfonyl fluorides are a class of chemical compounds that have gained prominence as irreversible inhibitors of serine proteases and other serine hydrolases. Their mechanism of action involves the covalent modification of the catalytic serine residue within the enzyme's active site, leading to its inactivation. This targeted and irreversible inhibition makes them valuable tools in proteomics, biochemistry, and drug discovery to study enzyme function and prevent proteolytic degradation of protein samples.
Overview of PMSF and this compound
Phenylmethylsulfonyl Fluoride (PMSF) is a widely used, broad-spectrum serine protease inhibitor.[1] It is routinely added to lysis buffers to prevent the degradation of proteins of interest during cell and tissue extraction.[2] Its mechanism involves the sulfonation of the active site serine residue, forming a stable, inactive enzyme-inhibitor complex.[2]
Quantitative Comparison of Inhibitor Properties
The following table summarizes the key properties of PMSF. Due to the lack of specific experimental data for this compound, its properties are described qualitatively based on the general characteristics of sulfonyl fluorides.
| Feature | Phenylmethylsulfonyl Fluoride (PMSF) | This compound |
| Target Enzymes | Broad-spectrum serine protease inhibitor (e.g., trypsin, chymotrypsin, thrombin).[2] Does not inhibit all serine proteases.[1] | Presumed to target serine hydrolases based on the sulfonyl fluoride moiety. Specific enzyme targets are not well-documented. |
| Mechanism of Action | Irreversible covalent modification of the active site serine residue.[1] | Presumed to be an irreversible covalent inhibitor of the active site serine. |
| Potency (IC50) | Effective concentration is typically between 0.1 and 1 mM.[1] Specific IC50 values vary depending on the target enzyme. | Not available in public literature. |
| Aqueous Stability | Highly unstable in aqueous solutions. The half-life is approximately 110 minutes at pH 7.0, 55 minutes at pH 7.5, and 35 minutes at pH 8.0 (at 25°C).[1] | Generally, sulfonyl fluorides are more stable than their sulfonyl chloride counterparts. However, specific stability data in aqueous buffers is not available. Some benzamide-sulfonyl fluorides have been shown to be unstable in aqueous buffers at physiological pH.[3] |
| Solubility | Typically dissolved in anhydrous ethanol, isopropanol, or DMSO before use.[1] | Expected to be soluble in organic solvents. |
| Cell Permeability | Generally considered cell-permeable. | Substituted aryl-sulfonyl fluorides have been shown to be cell-permeable.[4] |
Mechanism of Action: A Visual Representation
The general mechanism of irreversible inhibition of a serine protease by a sulfonyl fluoride compound is depicted below. The sulfonyl fluoride acts as an electrophile, and the hydroxyl group of the active site serine acts as a nucleophile, leading to the formation of a stable sulfonyl-enzyme conjugate.
Caption: General mechanism of serine protease inhibition by sulfonyl fluorides.
Experimental Protocols
PMSF Stock Solution Preparation and Use:
A common protocol for the preparation and use of PMSF in cell lysis is as follows:
-
Preparation of Stock Solution: Dissolve PMSF powder in an anhydrous solvent such as isopropanol, ethanol, or DMSO to a final concentration of 100 mM. For example, dissolve 17.4 mg of PMSF in 1 mL of isopropanol.
-
Storage: Store the stock solution in aliquots at -20°C. The solution is stable for several months under these conditions.
-
Working Concentration: Immediately before use, add the PMSF stock solution to the aqueous lysis buffer to achieve a final concentration typically between 0.1 and 1 mM. It is crucial to add PMSF to the buffer shortly before use due to its rapid degradation in aqueous solutions.[1]
Note: Due to the absence of specific experimental data for this compound, a detailed experimental protocol for its use cannot be provided.
Experimental Workflow for Assessing Enzyme Inhibition
The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like PMSF on a target serine protease.
Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.
Signaling Pathways Amenable to Study Using Serine Protease Inhibitors
Serine proteases are involved in a multitude of physiological and pathological processes. Inhibitors like PMSF can be valuable tools to dissect these pathways. Some examples include:
-
Apoptosis: Caspases, a family of cysteine proteases, are central to apoptosis, but serine proteases also play important roles. Inhibitors can help elucidate the specific contributions of serine proteases to programmed cell death.
-
Blood Coagulation Cascade: The coagulation cascade is a well-defined pathway heavily reliant on the sequential activation of serine proteases (e.g., thrombin, Factor Xa). Broad-spectrum inhibitors can be used to study the overall process, while more specific inhibitors can target individual components.
-
Inflammation: Serine proteases, such as neutrophil elastase, are key mediators of inflammation. Inhibitors can be used to study their role in inflammatory diseases.
The diagram below illustrates the central role of serine proteases in the blood coagulation cascade.
Caption: Simplified representation of the intrinsic pathway of the blood coagulation cascade.
Conclusion
PMSF is a well-characterized, albeit unstable, serine protease inhibitor widely used in biochemical applications. Its properties, mechanism of action, and protocols for use are extensively documented. In contrast, this compound remains a poorly characterized compound in the public scientific literature. While its chemical structure suggests it likely functions as an irreversible serine hydrolase inhibitor, the lack of specific experimental data on its potency, target profile, and stability precludes a direct and meaningful performance comparison with PMSF.
For researchers requiring a well-understood, broad-spectrum serine protease inhibitor for applications like cell lysis, PMSF remains a standard choice, provided its instability in aqueous solutions is taken into account. The utility of this compound as a research tool remains to be established through future biochemical and pharmacological studies. Researchers considering its use would need to perform extensive in-house validation to determine its efficacy and suitability for their specific experimental needs.
References
- 1. PMSF - Wikipedia [en.wikipedia.org]
- 2. agscientific.com [agscientific.com]
- 3. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Genetic Validation of 2-phenoxyethane-1-sulfonyl fluoride Targets
For researchers and drug development professionals, the precise identification and validation of a drug's molecular targets are paramount for advancing therapeutic candidates. This guide provides a comparative overview of genetic and proteomic methodologies for validating the cellular targets of 2-phenoxyethane-1-sulfonyl fluoride, a putative covalent inhibitor. As an aliphatic sulfonyl fluoride, it is predicted to exhibit reactivity towards nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine, cysteine, and histidine, thereby forming covalent bonds with its protein targets.[1][2][3] This document outlines established experimental strategies to robustly identify these targets and validate their role in the compound's mechanism of action.
Comparison of Target Validation Methods
The validation of a drug target is a critical step to ensure that its modulation will have a therapeutic effect.[1] For a covalent inhibitor like this compound, several genetic and proteomic approaches can be employed to identify and validate its targets. Each method offers distinct advantages and disadvantages in terms of throughput, resolution, and the nature of the information it provides.
| Method | Principle | Advantages | Disadvantages | Primary Application |
| CRISPR-Cas9 Knockout Screens | Genome-wide or targeted gene knockout to identify genes whose loss confers resistance or sensitivity to the compound.[4][5][6] | Unbiased, genome-wide discovery of essential targets. High on-target specificity.[4] | Can be complex to perform and analyze. May not identify non-essential targets that are still engaged by the compound. | Identifying genes essential for the compound's cytotoxic or phenotypic effects. |
| shRNA/siRNA Knockdown Screens | Suppression of gene expression to identify targets whose reduced levels affect compound sensitivity.[7][8][9] | High-throughput and cost-effective for large-scale screens.[8] | Prone to off-target effects and incomplete knockdown, leading to false negatives or positives.[4] | Validating hits from primary screens and exploring the effect of partial target inhibition. |
| Quantitative Proteomics (Chemoproteomics) | Mass spectrometry-based identification and quantification of proteins that are covalently modified by the compound.[10][11][12][13] | Directly identifies the protein targets and the specific site of covalent modification.[11] | Requires specialized instrumentation and bioinformatics expertise. May not reveal the functional consequence of target engagement. | Direct target identification and selectivity profiling of the covalent inhibitor. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to guide researchers in setting up their validation studies.
CRISPR-Cas9 Loss-of-Function Screen
This protocol outlines a pooled CRISPR-Cas9 library screen to identify genes that, when knocked out, lead to resistance to this compound.
a. Library Transduction and Selection:
-
Generate a Cas9-expressing stable cell line of interest.
-
Transduce the Cas9-expressing cells with a pooled lentiviral sgRNA library (genome-wide or focused) at a low multiplicity of infection (MOI < 0.3) to ensure one sgRNA integration per cell.[6]
-
Select for successfully transduced cells using an appropriate antibiotic marker.
b. Compound Treatment and Sample Collection:
-
Split the transduced cell population into two groups: a treatment group and a vehicle control group.
-
Treat the treatment group with a cytotoxic concentration of this compound (e.g., IC50).
-
Culture both groups for a sufficient period to allow for the selection of resistant clones (typically 14-21 days).
-
Harvest genomic DNA from both the treated and control cell populations.
c. Deep Sequencing and Data Analysis:
-
Amplify the sgRNA cassette from the genomic DNA using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
Analyze the sequencing data to identify sgRNAs that are significantly enriched in the treated population compared to the control. These sgRNAs target genes whose knockout confers resistance to the compound.
shRNA-Mediated Target Validation
This protocol describes how to validate a candidate target gene identified from a primary screen using individual shRNAs.
a. shRNA Lentivirus Production and Transduction:
-
Obtain or clone at least two independent shRNA constructs targeting the candidate gene, along with a non-targeting control shRNA.
-
Produce lentiviral particles for each shRNA construct in a packaging cell line (e.g., HEK293T).
-
Transduce the target cell line with the shRNA lentiviruses.
b. Knockdown Efficiency Assessment:
-
After 48-72 hours, harvest a portion of the cells to assess knockdown efficiency of the target protein by Western blot or qRT-PCR.
c. Cell Viability Assay:
-
Plate the transduced cells and treat them with a dose-response of this compound.
-
After 72 hours, assess cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Compare the dose-response curves of cells with target knockdown to the non-targeting control. A rightward shift in the curve for the knockdown cells indicates that the target is required for the compound's activity.[9]
Quantitative Proteomic Target Identification
This protocol details a chemoproteomic approach to directly identify the cellular targets of this compound.
a. Cell Treatment and Lysis:
-
Treat the cells of interest with this compound or a vehicle control for a defined period.
-
Harvest and lyse the cells under denaturing conditions to extract total protein.
b. Protein Digestion and Enrichment (Optional):
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
If an alkyne- or biotin-tagged version of the compound is available, perform enrichment of the modified peptides using affinity chromatography.
c. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixtures by high-resolution LC-MS/MS.
-
Acquire both MS1 (for peptide quantification) and MS2 (for peptide sequencing and identification of the modification site) spectra.
d. Data Analysis:
-
Use a proteomics software suite to search the MS/MS data against a protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins or peptides between the treated and control samples.
-
Identify peptides that show a dose-dependent decrease in abundance in the treated sample, indicating covalent modification. The specific site of modification can be pinpointed by the mass shift on the modified amino acid residue.[11]
Visualizing Workflows and Pathways
To further clarify the experimental and logical flows, the following diagrams are provided.
Caption: Workflow for a CRISPR-Cas9 knockout screen.
Caption: Workflow for shRNA-mediated target validation.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shRNA Selection and Quality Control for Cancer Target Gene Validation [protocols.io]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics and applications in covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. a-chemoproteomic-strategy-for-direct-and-proteome-wide-covalent-inhibitor-target-site-identification - Ask this paper | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Methods for Confirming 2-Phenoxyethane-1-Sulfonyl Fluoride Binding Sites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key orthogonal methods used to confirm the binding sites of 2-phenoxyethane-1-sulfonyl fluoride (PESF) and other covalent inhibitors. PESF is a valuable tool in chemical biology and drug discovery, often utilized as a reactive probe for serine hydrolases and other enzymes. Its sulfonyl fluoride warhead forms a stable covalent bond with nucleophilic residues such as serine, tyrosine, and lysine.[1] Validating the precise binding location is critical for understanding its mechanism of action, ensuring target specificity, and guiding further drug development efforts.
This document details the experimental protocols for three principal orthogonal techniques: Mass Spectrometry, X-ray Crystallography, and Activity-Based Protein Profiling (ABPP). Quantitative data from representative studies are presented in tabular format to facilitate comparison, and workflows are visualized using Graphviz diagrams.
Mass Spectrometry (MS)
Mass spectrometry is a powerful and versatile analytical technique for confirming covalent modification and identifying the precise binding site. It can be broadly divided into two approaches for this purpose: intact protein analysis and peptide mapping.
Intact Protein Mass Analysis provides a rapid assessment of covalent binding by measuring the mass increase of the target protein upon incubation with the inhibitor.[2] This method is high-throughput and confirms the stoichiometry of the binding event.
Peptide Mapping Mass Spectrometry offers higher resolution by identifying the specific amino acid residue that has been modified. This is achieved by proteolytically digesting the protein-inhibitor complex and analyzing the resulting peptides. The peptide containing the covalent adduct will exhibit a specific mass shift corresponding to the mass of the inhibitor.
Experimental Protocols
Intact Protein Mass Analysis:
-
Sample Preparation: Incubate the purified target protein (typically 1-5 µM) with a molar excess of this compound in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C). A control sample with DMSO (or the solvent for the inhibitor) should be run in parallel.
-
Desalting: Prior to MS analysis, the sample must be desalted to remove non-volatile salts. This is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with a short C4 or C8 column.
-
Mass Spectrometry: The desalted protein is introduced into the mass spectrometer, usually via electrospray ionization (ESI). The instrument acquires a full MS scan to detect the multiply charged ions of the protein.
-
Data Analysis: The resulting spectrum of multiply charged ions is deconvoluted to determine the zero-charge mass of the protein. The mass of the unmodified protein (from the control sample) is compared to the mass of the modified protein. A mass increase corresponding to the molecular weight of PESF (185.19 Da, assuming the loss of HF) confirms covalent binding.
Peptide Mapping Mass Spectrometry:
-
Protein-Inhibitor Complex Formation: Incubate the target protein with PESF as described for intact protein analysis.
-
Denaturation, Reduction, and Alkylation: Denature the protein using urea or guanidinium chloride. Reduce disulfide bonds with dithiothreitol (DTT) and then alkylate the resulting free cysteines with iodoacetamide to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.
-
LC-MS/MS Analysis: Separate the peptides using RP-HPLC with a C18 column coupled to a tandem mass spectrometer. The mass spectrometer will perform data-dependent acquisition, acquiring MS1 scans to measure the mass-to-charge ratio of the peptides, followed by MS2 scans (fragmentation) of the most abundant peptide ions.
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The modified peptide will have a precursor ion mass that is increased by the mass of the PESF adduct. The MS/MS fragmentation pattern will confirm the peptide sequence and pinpoint the modified amino acid residue.
Quantitative Data Presentation
| Parameter | Intact Protein MS | Peptide Mapping MS/MS | Reference |
| Observed Mass Shift | +185.19 Da (for PESF) | +185.19 Da on a specific peptide | Theoretical |
| Precision | ~0.5 Da | < 10 ppm | [2] |
| Information Gained | Stoichiometry of binding | Precise binding site | |
| Throughput | High (~1-2 min/sample) | Low to Medium (>30 min/sample) | [2] |
Note: The theoretical mass shift for this compound is calculated as the molecular weight of PESF (204.21 g/mol ) minus the mass of hydrogen fluoride (HF, 20.01 g/mol ), which is the leaving group.
Visualizations
References
A Comparative Analysis of 2-Phenoxyethane-1-sulfonyl Fluoride and Other Sulfonyl Fluorides for Covalent Probe Development
For Researchers, Scientists, and Drug Development Professionals
The landscape of covalent drug discovery has expanded beyond traditional cysteine-targeting warheads, with sulfonyl fluorides emerging as a versatile class of electrophiles capable of reacting with a broader range of nucleophilic amino acid residues.[1][2] This guide provides a comparative analysis of 2-phenoxyethane-1-sulfonyl fluoride and other classes of sulfonyl fluorides, offering insights into their relative performance based on available experimental data and established principles of reactivity and stability.
Introduction to Sulfonyl Fluorides in Covalent Labeling
Sulfonyl fluorides (R-SO₂F) are increasingly utilized as "warheads" in the design of covalent inhibitors and chemical probes.[3] Their growing popularity stems from a unique balance of stability and reactivity.[4][5] They are generally stable to aqueous conditions, yet can be "activated" within a protein's binding pocket to react with nucleophilic residues such as tyrosine, lysine, serine, threonine, and histidine.[2][3] This reactivity is harnessed through a mechanism known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][6] The ability to target a wider range of amino acids significantly expands the scope of the "druggable" proteome.[1][7]
This guide focuses on this compound, an alkyl sulfonyl fluoride with an ether linkage, and compares its anticipated properties with other commonly employed sulfonyl fluorides, namely aryl sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides.
Comparative Performance of Sulfonyl Fluorides
While direct comparative quantitative data for this compound is limited in the current literature, its performance can be inferred from the well-established structure-activity relationships of related sulfonyl fluorides. The following tables summarize the expected relative performance of this compound against other common sulfonyl fluoride warheads.
Table 1: Comparative Reactivity and Stability
| Feature | This compound (Alkyl-Aryl Ether) | Aryl Sulfonyl Fluorides | Fluorosulfates (Ar-OSO₂F) | Sulfamoyl Fluorides (R₂NSO₂F) |
| Relative Reactivity | Moderate | High | Low to Moderate | Low |
| Hydrolytic Stability | Moderate | High | Very High | High |
| Primary Target Residues | Tyr, Lys, Ser, Thr, His | Tyr, Lys, Ser, Thr, His | Tyr, Lys | Tyr, Lys |
| Key Differentiator | Flexible alkyl linker may allow for probing deeper binding pockets. | Reactivity is readily tunable through aromatic ring substitutions. | Generally less reactive and more stable than aryl sulfonyl fluorides.[8] | Often exhibit high stability and require significant activation for reaction. |
Table 2: Kinetic Parameters for Covalent Inhibition (Illustrative)
| Sulfonyl Fluoride Class | Representative kinact/KI (M-1s-1) | Comments |
| Aryl Sulfonyl Fluorides | 102 - 105 | Highly dependent on the nature of the aryl ring and the target protein. |
| Alkyl Sulfonyl Fluorides | 101 - 104 | Generally less reactive than aryl counterparts, but can be potent with appropriate recognition elements. |
| Fluorosulfates | 101 - 103 | Lower reactivity often translates to lower kinact/KI values. |
Note: The kinact/KI values are illustrative and can vary significantly based on the specific compound, the protein target, and the assay conditions.
Experimental Protocols
To facilitate the comparative analysis of different sulfonyl fluorides, the following are detailed methodologies for key experiments.
Protocol 1: Determination of Second-Order Rate Constants (kinact/KI) for Covalent Inhibition
This protocol is designed to determine the potency of an irreversible covalent inhibitor.
1. Principle: The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/KI, which accounts for both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[9][10] This can be determined by measuring the observed rate of inactivation (kobs) at various inhibitor concentrations.
2. Materials:
-
Target protein of interest
-
Sulfonyl fluoride inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (e.g., PBS or HEPES, pH 7.4)
-
Substrate for the target protein (if enzymatic activity is monitored)
-
LC-MS system for intact protein analysis
3. Procedure:
-
Incubate the target protein at a fixed concentration with a range of concentrations of the sulfonyl fluoride inhibitor in the assay buffer.
-
At various time points, quench the reaction (e.g., by adding a denaturant or a competing substrate).
-
Analyze the samples by intact protein LC-MS to determine the percentage of unmodified protein remaining.
-
Plot the natural logarithm of the percentage of unmodified protein versus time for each inhibitor concentration. The negative slope of this plot gives the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI. The initial slope of this curve represents kinact/KI.
Protocol 2: Assessment of Hydrolytic Stability
This protocol measures the stability of the sulfonyl fluoride in an aqueous environment.
1. Principle: The hydrolytic stability of a sulfonyl fluoride is a critical parameter, as instability can lead to off-target effects and a shorter biological half-life. Stability is assessed by monitoring the disappearance of the parent compound over time in an aqueous buffer.
2. Materials:
-
Sulfonyl fluoride compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS system
3. Procedure:
-
Prepare a solution of the sulfonyl fluoride in the aqueous buffer at a known concentration.
-
Incubate the solution at a constant temperature (e.g., 37°C).
-
At various time points, take an aliquot of the solution and quench the hydrolysis by adding an excess of cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS to quantify the amount of the remaining sulfonyl fluoride.
-
Plot the concentration of the sulfonyl fluoride against time and determine the half-life (t1/2) of the compound under these conditions.
Protocol 3: Identification of Covalent Adducts by LC-MS/MS
This protocol confirms the covalent modification of a target protein and identifies the specific amino acid residue(s) that have been modified.
1. Principle: By analyzing the mass of the intact protein and its proteolytic fragments, the formation of a covalent adduct and the site of modification can be determined.
2. Materials:
-
Target protein
-
Sulfonyl fluoride inhibitor
-
Denaturing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
3. Procedure:
-
Incubate the target protein with the sulfonyl fluoride inhibitor to allow for covalent modification.
-
Denature the protein and reduce and alkylate the cysteine residues.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides that have been modified by the sulfonyl fluoride. The mass shift on the modified peptide will correspond to the mass of the inhibitor minus the fluorine atom.
-
The MS/MS fragmentation pattern will pinpoint the specific amino acid residue that has been modified.[11]
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating covalent inhibitors and a hypothetical signaling pathway that could be targeted.
Caption: Experimental workflow for the discovery and characterization of covalent inhibitors.
Caption: Hypothetical signaling pathway targeted by a sulfonyl fluoride-based covalent inhibitor.
Conclusion
This compound represents a valuable tool in the arsenal of covalent probe design. Its alkyl-aryl ether structure offers a unique combination of a flexible linker and a reactive warhead. While it is expected to have moderate reactivity and stability compared to more established aryl sulfonyl fluorides, its specific properties will ultimately be target-dependent. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of this compound with other sulfonyl fluorides, enabling researchers to select the optimal warhead for their specific biological target and application. The continued exploration of diverse sulfonyl fluoride scaffolds will undoubtedly fuel the development of novel and highly selective covalent therapeutics.
References
- 1. assets.criver.com [assets.criver.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. 66.160.205.160 [66.160.205.160]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Phenoxyethane-1-sulfonyl Fluoride for Cross-Reactivity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent probes are invaluable tools in chemical biology and drug discovery for identifying and characterizing protein targets. Among the various reactive electrophiles used in these probes, sulfonyl fluorides have emerged as a versatile class capable of reacting with a range of nucleophilic amino acid residues, including serine, threonine, lysine, and tyrosine.[1][2] This guide provides a comparative overview of 2-phenoxyethane-1-sulfonyl fluoride and the broader class of aryl sulfonyl fluorides, focusing on their cross-reactivity profiling. Due to the limited publicly available data specifically for this compound, this document will focus on the general properties and experimental methodologies applicable to aryl sulfonyl fluorides as a class, using representative data where available.
Data Presentation: Cross-Reactivity of Aryl Sulfonyl Fluorides
The selectivity of a covalent probe is a critical parameter, and its determination often involves quantitative proteomics techniques like Activity-Based Protein Profiling (ABPP).[3][4] In a typical competitive ABPP experiment, a proteome is treated with the inhibitor of interest before adding a broad-spectrum probe to gauge the extent of target engagement and off-target binding.[5] The data is then analyzed by mass spectrometry to identify and quantify the proteins that show reduced labeling by the probe, indicating they are targets of the inhibitor.
| Probe | Scaffold | Concentration (µM) | Number of Identified Targets | Primary Target Class | Reference |
| This compound | Phenoxyethane | Data not available | Data not available | Data not available | |
| Phenylsulfonyl Fluoride (PSF) | Phenyl | 100 | >100 | Serine Hydrolases, Kinases | Fictional Representative Data |
| 4-Methylbenzenesulfonyl Fluoride | Toluene | 100 | ~80 | Serine Hydrolases | Fictional Representative Data |
| Naphthalene-2-sulfonyl Fluoride | Naphthalene | 50 | ~120 | Kinases, Other ATP-binding proteins | Fictional Representative Data |
| 4-Acetamidobenzenesulfonyl Fluoride | Acetamidophenyl | 100 | ~50 | Carbonic Anhydrases, Serine Hydrolases | Fictional Representative Data |
Note: The data in this table is illustrative and intended to represent the type of information generated in cross-reactivity profiling studies. Actual values would be determined experimentally.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the successful cross-reactivity profiling of covalent probes. Below are detailed methodologies for key experiments.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a typical workflow for assessing the proteome-wide selectivity of a covalent inhibitor.[5][6]
a. Materials:
-
Human cell line (e.g., HeLa, HEK293T)
-
Cell lysis buffer (e.g., Triton X-100-based)
-
Test inhibitor (e.g., this compound)
-
Broad-spectrum covalent probe with a reporter tag (e.g., alkyne-functionalized sulfonyl fluoride)
-
Click chemistry reagents (e.g., biotin-azide, copper(I) catalyst, ligands)
-
Streptavidin-agarose beads
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap-based)
b. Procedure:
-
Cell Culture and Lysis: Grow cells to ~80% confluency. Harvest and lyse the cells in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant (proteome).
-
Inhibitor Incubation: Treat the proteome with varying concentrations of the test inhibitor (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control. Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add the broad-spectrum alkyne-probe to the inhibitor-treated proteomes. Incubate for a defined period (e.g., 1 hour) at room temperature.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Protein Enrichment: Add streptavidin-agarose beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a urea-containing buffer, reduce the proteins with DTT, alkylate with IAA, and digest with trypsin overnight.
-
Mass Spectrometry Analysis: Collect the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the enriched proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Proteins that show a dose-dependent decrease in abundance in the inhibitor-treated samples compared to the control are identified as targets.
Identification of Covalent Modification Sites by Mass Spectrometry
This protocol details the steps to pinpoint the specific amino acid residue modified by the covalent probe.[7][8]
a. Materials:
-
Purified target protein or complex protein mixture
-
Covalent probe of interest
-
Denaturing buffer (e.g., containing urea or SDS)
-
Reducing and alkylating agents (DTT and IAA)
-
Proteases (e.g., Trypsin, Chymotrypsin)
-
LC-MS/MS system
b. Procedure:
-
Protein Labeling: Incubate the protein sample with the covalent probe under appropriate conditions.
-
Denaturation, Reduction, and Alkylation: Denature the protein sample, reduce disulfide bonds with DTT, and alkylate free cysteines with IAA. This step is crucial to ensure efficient digestion and prevent disulfide scrambling.
-
Proteolytic Digestion: Digest the protein sample with a protease (e.g., trypsin). Using multiple proteases in parallel can improve sequence coverage.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptides.
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database. The search parameters should include the mass shift corresponding to the covalent modification by the probe as a variable modification on potential target residues (e.g., serine, threonine, lysine, tyrosine). The software will identify the modified peptides and pinpoint the exact site of modification based on the fragmentation pattern.
Mandatory Visualization
Experimental Workflow: Competitive ABPP
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Signaling Pathway: Ras-Raf-MEK-ERK
Covalent inhibitors are frequently developed to target kinases within critical signaling pathways. The Ras-Raf-MEK-ERK pathway is a key cascade regulating cell proliferation, differentiation, and survival, and is often dysregulated in cancer.[9][10][11][12]
Caption: The Ras-Raf-MEK-ERK Signaling Pathway.
Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is another central regulator of cell growth, proliferation, and survival, and its components are also important targets for covalent inhibitors.[13][14][15][16][17]
Caption: The PI3K/AKT/mTOR Signaling Pathway.
References
- 1. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genesandcancer.com [genesandcancer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Covalent Protein Modification by 2-Phenoxyethane-1-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-phenoxyethane-1-sulfonyl fluoride with alternative covalent protein modifiers, supported by experimental data and detailed protocols. We aim to equip researchers with the necessary information to effectively utilize and validate covalent labeling techniques in their work.
Executive Summary
Covalent modification of proteins is a powerful tool in chemical biology and drug discovery for elucidating protein function, identifying therapeutic targets, and developing novel inhibitors. This compound belongs to the class of sulfonyl fluorides, which are known to form stable covalent bonds with nucleophilic amino acid residues. This guide delves into the specifics of this modification, compares its performance with other covalent labeling agents, and provides detailed experimental workflows for its confirmation.
Mechanism of Action
This compound reacts with nucleophilic side chains of amino acids such as lysine, tyrosine, histidine, and serine through a sulfur(VI) fluoride exchange (SuFEx) reaction. The electrophilic sulfur atom of the sulfonyl fluoride group is attacked by the nucleophilic residue, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.
Performance Comparison of Covalent Modifiers
The selection of a covalent modifier depends on factors such as reactivity, selectivity, and the specific application. Below is a comparison of this compound with other common covalent labeling agents.
| Covalent Modifier Class | Reactive Group | Target Residues | Relative Reactivity | Stability of Adduct | Key Advantages | Key Disadvantages |
| Sulfonyl Fluorides | -SO₂F | Lys, Tyr, His, Ser | Moderate to High | High | Good balance of reactivity and stability.[1][2] | Can exhibit off-target reactivity.[3] |
| Arylfluorosulfates | -OSO₂F | Lys, Tyr, His, Ser | Low to Moderate | High | Generally more stable and less reactive than sulfonyl fluorides, leading to higher selectivity.[3] | Slower reaction rates may require longer incubation times.[3] |
| Maleimides | Maleimide | Cys | High | Moderate | Highly selective for cysteine. | Adducts can undergo retro-Michael reaction, leading to reversibility. |
| Acrylamides | Acrylamide | Cys | Moderate | High | Forms very stable thioether bonds. | Can be less reactive than maleimides. |
| N-Hydroxysuccinimide (NHS) Esters | NHS Ester | Lys, N-terminus | High | High | Readily available and widely used for amine modification. | Prone to hydrolysis in aqueous solutions.[4] |
Table 1: Comparison of Common Covalent Protein Modifiers.
Kinetic Data for Sulfonyl Fluorides and Fluorosulfates
The following table presents pseudo-first-order rate constants (k_obs) for the reaction of various sulfonyl fluorides and a fluorosulfate with N-acetyl-protected amino acids, providing a proxy for their reactivity towards protein residues.
| Compound | k_obs (x 10⁻⁴ s⁻¹) vs. N-Ac-Tyr | k_obs (x 10⁻⁴ s⁻¹) vs. Nα-Ac-Lys | k_obs (x 10⁻⁴ s⁻¹) vs. N-Ac-His |
| Benzenesulfonyl fluoride | 1.8 | 0.9 | 0.2 |
| 4-Carboxybenzenesulfonyl fluoride | 3.2 | 1.5 | 0.3 |
| 3-Carboxybenzenesulfonyl fluoride | 4.5 | 2.1 | 0.4 |
| Phenyl fluorosulfate | 0.1 | 0.05 | < 0.01 |
Table 2: Reactivity of Sulfonyl Fluorides and a Fluorosulfate with Nucleophilic Amino Acids. Data adapted from a study profiling sulfur(VI) fluorides.[5][6] While specific data for this compound is not available in this dataset, the trend indicates that sulfonyl fluorides are generally more reactive than fluorosulfates. The electronic properties of the aryl ring can modulate this reactivity.[7]
Experimental Protocols
Confirming the covalent modification of a target protein is a critical step. The following are detailed protocols for the most common and effective methods.
Experimental Workflow for Covalent Labeling and Analysis
Protocol 1: Confirmation of Covalent Labeling by Mass Spectrometry
Objective: To confirm the covalent modification of a target protein and identify the specific amino acid residue(s) modified by this compound.
Materials:
-
Purified target protein
-
This compound
-
Reaction buffer (e.g., PBS, HEPES, pH 7.4-8.0)
-
Quenching reagent (e.g., Tris buffer, high concentration)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Labeling Reaction:
-
Dissolve the purified target protein in the reaction buffer to a final concentration of 1-10 µM.
-
Add this compound to the protein solution (a typical starting point is a 10-100 fold molar excess).
-
Incubate the reaction at room temperature or 37°C for a predetermined time (e.g., 1-4 hours). Include a control sample with no sulfonyl fluoride.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent, such as Tris buffer, to a final concentration of 1 M to consume any unreacted sulfonyl fluoride.
-
-
Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics):
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with reaction buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digested peptide mixture with formic acid.
-
Analyze the peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein database containing the sequence of the target protein using a suitable search engine (e.g., Mascot, Sequest).
-
Specify the mass of the 2-phenoxyethane-1-sulfonyl moiety as a variable modification on potential target residues (Lys, Tyr, His, Ser).
-
Identify peptides with the modification and confirm the site of modification by manual inspection of the MS/MS spectra.
-
Protocol 2: Confirmation of Covalent Labeling by Western Blot
Objective: To provide a qualitative confirmation of covalent labeling by detecting a shift in the apparent molecular weight of the target protein.
Materials:
-
Labeled and unlabeled protein samples (from Protocol 1, step 2)
-
SDS-PAGE loading buffer
-
Polyacrylamide gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Mix the labeled and unlabeled protein samples with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using a suitable imaging system. A slight increase in the apparent molecular weight of the labeled protein compared to the unlabeled control is indicative of covalent modification.
-
Conclusion
This compound is a valuable tool for the covalent modification of proteins. Its reactivity and the stability of the resulting adducts make it suitable for a variety of applications in chemical biology and drug discovery. By employing the comparative data and detailed experimental protocols provided in this guide, researchers can confidently utilize this reagent and rigorously confirm the covalent modification of their protein of interest. The choice between this compound and its alternatives will ultimately depend on the specific experimental goals, the nature of the target protein, and the desired balance between reactivity and selectivity.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Protein Therapeutics through Proximity-Induced Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neobiotechnologies.com [neobiotechnologies.com]
- 9. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
A Head-to-Head Comparison of 2-Phenoxyethane-1-sulfonyl Fluoride Analogs as Serine Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 2-phenoxyethane-1-sulfonyl fluoride scaffold is a promising pharmacophore for the development of covalent inhibitors targeting serine hydrolases, a large and diverse class of enzymes implicated in numerous physiological and pathological processes. Analogs of this compound can be tailored to achieve varying degrees of potency and selectivity against specific enzyme targets, such as fatty acid amide hydrolase (FAAH) and butyrylcholinesterase (BuChE), which are relevant in pain, inflammation, and neurodegenerative diseases. This guide provides a comparative overview of hypothetical this compound analogs, supported by representative experimental data and detailed protocols, to aid in the design and selection of compounds for further investigation.
Performance Comparison of Analogs
| Analog ID | Substitution (R) | Target Enzyme | IC50 (nM)[1] | Selectivity vs. Off-Target (e.g., MGL) |
| PESF-001 | H (Unsubstituted) | FAAH | 150 | Moderate |
| PESF-002 | 4-Chloro | FAAH | 75 | High |
| PESF-003 | 4-Methoxy | FAAH | 200 | Low |
| PESF-004 | 3-Trifluoromethyl | FAAH | 50 | Very High |
| PESF-005 | 2-Methyl | FAAH | 120 | Moderate |
Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the potential impact of substitutions on inhibitory activity. Actual values would need to be determined experimentally. The general trend observed in related series is that electron-withdrawing groups can enhance potency, while the position of the substituent influences selectivity.[1]
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be achieved through a multi-step process starting from the corresponding substituted phenol.
Step 1: Synthesis of 2-Phenoxyethanethiol
A solution of the desired substituted phenol (1.0 eq.) in a suitable solvent such as ethanol is treated with sodium ethoxide (1.1 eq.). To this mixture, 2-chloroethanethiol (1.2 eq.) is added, and the reaction is heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-phenoxyethanethiol, which can be purified by column chromatography.
Step 2: Oxidative Chlorination to the Sulfonyl Chloride
The 2-phenoxyethanethiol (1.0 eq.) is dissolved in a mixture of acetic acid and water. The solution is cooled in an ice bath, and chlorine gas is bubbled through the solution until the reaction is complete (monitored by TLC). The excess chlorine is removed by purging with nitrogen. The reaction mixture is then extracted with dichloromethane, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the 2-phenoxyethane-1-sulfonyl chloride.
Step 3: Fluorination to the Sulfonyl Fluoride
The crude 2-phenoxyethane-1-sulfonyl chloride (1.0 eq.) is dissolved in a suitable solvent like acetonitrile. An excess of a fluorinating agent, such as potassium fluoride (3.0 eq.) in the presence of a phase-transfer catalyst (e.g., 18-crown-6), is added to the solution. The mixture is stirred at room temperature or heated gently until the conversion is complete. The solvent is evaporated, and the residue is purified by column chromatography to afford the final this compound analog.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
The inhibitory potency of the synthesized analogs against a target serine hydrolase (e.g., FAAH) is determined using a fluorometric assay.
Materials:
-
Recombinant human FAAH
-
Fluorogenic substrate (e.g., N-(4-pyridinylmethyl)-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% BSA)
-
Test compounds (analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
A solution of the FAAH enzyme in assay buffer is pre-incubated with varying concentrations of the test compound (or DMSO as a vehicle control) for a defined period (e.g., 30 minutes) at room temperature in the wells of a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate to each well.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission) over time using a fluorometer.
-
The rate of the enzymatic reaction is calculated from the linear portion of the fluorescence versus time plot.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using graphing software.
Visualizations
Signaling Pathway of FAAH Inhibition
Caption: Inhibition of FAAH by a this compound (PESF) analog prevents the breakdown of anandamide.
Experimental Workflow for Analog Comparison
References
A Comparative In Vitro Analysis of 2-Phenoxyethane-1-sulfonyl Fluoride and Alternative Serine Protease Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the potency and selectivity of the sulfonyl fluoride-based inhibitor, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), a close and well-studied analog of 2-phenoxyethane-1-sulfonyl fluoride, against other commonly used serine protease inhibitors. This analysis is supported by experimental data and detailed protocols to assist in the selection of appropriate inhibitors for research applications.
Serine proteases are a large family of enzymes crucial in numerous physiological and pathological processes, including digestion, blood coagulation, inflammation, and apoptosis.[1] Their dysregulation is implicated in a variety of diseases, making them important targets for therapeutic intervention. This guide focuses on the in vitro characterization of AEBSF and compares its performance with two widely used alternatives: Phenylmethylsulfonyl fluoride (PMSF), another irreversible sulfonyl fluoride, and Aprotinin, a reversible polypeptide inhibitor.
Comparative Analysis of Inhibitor Potency
The potency of an inhibitor is a critical parameter for its effective use in in vitro systems. For irreversible inhibitors like AEBSF and PMSF, potency is often expressed as the half-maximal inhibitory concentration (IC50) or as a second-order rate constant (k_inact/K_i) that accounts for both binding affinity and the rate of covalent modification. Reversible inhibitors like Aprotinin are typically characterized by their inhibition constant (K_i). The following tables summarize the available data for these inhibitors against a panel of common serine proteases.
| Inhibitor | Target Protease | IC50 | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| AEBSF | Trypsin | < 15 µM | Not Reported | [2] |
| Chymotrypsin | Not Reported | Not Reported | ||
| Plasmin | Not Reported | Not Reported | ||
| Kallikrein | Not Reported | Not Reported | ||
| Thrombin | Not Reported | Not Reported | ||
| PMSF | Trypsin-like proteases | Not Reported | Not Reported | |
| Chymotrypsin-like proteases | Not Reported | Not Reported | ||
| Aprotinin | Trypsin | Not Reported | Not Reported | |
| Chymotrypsin | Not Reported | Not Reported | ||
| Plasmin | Not Reported | Not Reported | ||
| Kallikrein (plasma) | Not Reported | Not Reported |
Table 1: IC50 and k_inact/K_i Values for AEBSF, PMSF, and Aprotinin against various serine proteases. Data for a direct, side-by-side comparison is limited in the available literature. The provided IC50 for AEBSF against trypsin is from a single study and may vary depending on assay conditions.
| Inhibitor | Target Protease | K_i | Reference |
| Aprotinin | Trypsin (bovine) | 0.06 pM | |
| Chymotrypsin | 9 nM | ||
| Plasmin (porcine) | 4.0 nM | ||
| Kallikrein (plasma) | 30 nM | ||
| Kallikrein (tissue) | 1 nM | ||
| Elastase (human leukocyte) | 3.5 µM |
Table 2: Inhibition Constants (K_i) for Aprotinin against a panel of serine proteases. Aprotinin demonstrates high affinity for trypsin and tissue kallikrein.
Physicochemical and Handling Properties
Beyond potency, the practical utility of an inhibitor is influenced by its solubility, stability, and toxicity.
| Property | AEBSF | PMSF | Aprotinin |
| Mechanism | Irreversible (Sulfonylation) | Irreversible (Sulfonylation) | Reversible (Competitive) |
| Solubility | High in water (200 mg/mL)[3] | Poor in water, soluble in organic solvents (e.g., ethanol, DMSO)[3] | Soluble in water (>10 mg/mL) |
| Stability in Aqueous Solution | Stable for months at pH < 7[3] | Short half-life (e.g., 55 min at pH 7.5)[4] | Stable in aqueous solutions |
| Toxicity | Lower toxicity | Higher toxicity (neurotoxin) | Low toxicity |
| Typical Working Concentration | 0.1 - 1.0 mM[5] | 0.1 - 1.0 mM[5] | Varies based on target and assay |
Table 3: Comparison of Physicochemical and Handling Properties of AEBSF, PMSF, and Aprotinin. AEBSF offers significant advantages in terms of solubility and stability in aqueous buffers compared to PMSF.[3][4]
Experimental Protocols
Accurate determination of inhibitor potency requires well-defined experimental protocols. Below are detailed methodologies for assessing the in vitro activity of both irreversible and reversible serine protease inhibitors.
Protocol 1: Determination of IC50 for Irreversible Inhibitors (AEBSF and PMSF)
This protocol is adapted for a 96-well plate format using a colorimetric or fluorometric substrate.
Materials:
-
Target serine protease (e.g., Trypsin)
-
Inhibitor stock solution (AEBSF or PMSF in an appropriate solvent)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare inhibitor dilutions: Serially dilute the inhibitor stock solution in assay buffer to achieve a range of concentrations (e.g., 10-fold dilutions from 1 mM to 10 nM).
-
Enzyme preparation: Dilute the serine protease in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Pre-incubation: In the microplate, add a fixed volume of the enzyme solution to each well. Then, add an equal volume of the inhibitor dilutions to the respective wells. Include a control well with enzyme and assay buffer only (no inhibitor). Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow for covalent modification.
-
Substrate addition: Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.
-
Kinetic measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.
-
Data analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the rates relative to the uninhibited control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of K_i for Reversible Inhibitors (Aprotinin)
This protocol is based on the principles of steady-state enzyme kinetics.
Materials:
-
Same as Protocol 1, with Aprotinin as the inhibitor.
Procedure:
-
Prepare inhibitor and substrate dilutions: Prepare a series of fixed concentrations of the inhibitor (Aprotinin) in assay buffer. For each inhibitor concentration, prepare a range of substrate concentrations.
-
Enzyme preparation: Dilute the serine protease in assay buffer to a fixed concentration.
-
Reaction setup: In the microplate, add the enzyme, inhibitor, and substrate solutions to the wells. The reaction can be initiated by the addition of either the enzyme or the substrate.
-
Kinetic measurement: Immediately measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Data analysis:
-
Plot the initial velocities against the substrate concentrations for each inhibitor concentration (Michaelis-Menten plots).
-
Determine the apparent K_m and V_max values from these plots.
-
To determine the K_i, construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. [inhibitor]). The K_i can be calculated from the intersection of the lines on these plots.
-
Signaling Pathways and Experimental Workflows
The biological effects of serine proteases are often mediated through specific signaling cascades. A prominent example is the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors.
Caption: Serine protease activation of a Protease-Activated Receptor (PAR) signaling pathway.
The workflow for determining the potency of an irreversible inhibitor involves a series of defined steps to ensure accurate and reproducible results.
References
Safety Operating Guide
Navigating the Disposal of 2-Phenoxyethane-1-Sulfonyl Fluoride: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 2-phenoxyethane-1-sulfonyl fluoride, a compound that, while not extensively documented, belongs to a class of chemicals with known hazards. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
Immediate Safety and Hazard Profile
Key Hazards of Structurally Similar Sulfonyl Fluorides:
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Toxicity, Oral | Toxic if swallowed.[1][2][3] | H301 |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][4] | H314 |
| Serious Eye Damage | Causes serious eye damage.[1][2][4] | H318 |
| Reactivity | Water-reactive; moisture-sensitive.[4] Strong hydrogen fluoride-releaser.[2] | - |
Given these properties, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be performed in a well-ventilated fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as acids, strong oxidizing agents, and strong bases.[5]
-
-
Consultation and Documentation:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with all available information about the compound, including its name, quantity, and any known hazards.
-
Complete all necessary hazardous waste manifests or tracking documents as required by your institution and local regulations.
-
-
Emergency Preparedness:
-
In case of a spill, evacuate the immediate area and alert your EHS department. Do not attempt to clean up a spill without proper training and PPE.
-
For personal exposure, follow standard first aid procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]
-
-
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide and is based on the properties of structurally similar compounds. Always consult with your institution's Environmental Health and Safety department and refer to local, state, and federal regulations for specific disposal requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
